Hydroxysaikosaponin c
Description
Structure
2D Structure
Properties
Molecular Formula |
C49H82O17 |
|---|---|
Molecular Weight |
943.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4aS,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C49H82O17/c1-22-32(54)35(57)39(61)43(63-22)66-40-29(20-62-42-38(60)36(58)34(56)28(19-50)65-42)64-27(33(55)37(40)59)15-23-9-11-46(6)30(45(23,4)5)10-12-47(7)41(46)26(52)16-24-25-17-44(2,3)13-14-49(25,21-51)31(53)18-48(24,47)8/h16,22-23,25-43,50-61H,9-15,17-21H2,1-8H3/t22-,23+,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43-,46-,47+,48+,49+/m0/s1 |
InChI Key |
FYSPDOVIRIPTOC-UYMPCGPXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)C[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4[C@@H](C=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)O)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)CC3CCC4(C(C3(C)C)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)O)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Biogenesis of Hydroxysaikosaponin C
Precursor Pathways to Hydroxysaikosaponin c Synthesis
The foundation of this compound lies in the convergence of two major biosynthetic pathways that supply its core components: the aglycone backbone and the attached sugar moieties.
Mevalonate (B85504) Pathway Contribution to this compound Aglycone
The aglycone, or non-sugar portion, of this compound is a triterpenoid (B12794562) skeleton derived from the mevalonate (MVA) pathway. frontiersin.orgresearchgate.netnih.gov This fundamental pathway, occurring in the cytosol, is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon precursors for all isoprenoids. researchgate.netnih.gov
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.commdpi.com A key regulatory enzyme, HMG-CoA reductase (HMGR), then catalyzes the reduction of HMG-CoA to mevalonic acid. mdpi.commdpi.com Following a series of phosphorylation and decarboxylation steps, mevalonic acid is converted into IPP. mdpi.commdpi.com IPP is then isomerized to DMAPP. mdpi.com
The subsequent steps involve the sequential condensation of these five-carbon units. Two molecules of IPP and one molecule of DMAPP combine to form the 15-carbon farnesyl pyrophosphate (FPP). nih.govmdpi.com The head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase (SS), yields the 30-carbon linear precursor, squalene. nih.govmdpi.com Squalene epoxidase (SE) then introduces an epoxide group to form 2,3-oxidosqualene (B107256). nih.govmdpi.com This molecule stands at a critical juncture, serving as the common precursor for the biosynthesis of various triterpenoids and steroids. nih.govinnovareacademics.in The cyclization of 2,3-oxidosqualene by β-amyrin synthase (BAS) is the first committed step in the biosynthesis of the oleanane-type triterpenoid backbone of saikosaponins, including this compound. mdpi.comnih.gov
Table 1: Key Enzymes in the Mevalonate Pathway Leading to the Saikosaponin Aglycone
| Enzyme | Abbreviation | Function |
| Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules. frontiersin.org |
| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. frontiersin.org |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonic acid. frontiersin.org |
| Mevalonate kinase | MK | Phosphorylates mevalonic acid. frontiersin.org |
| Phosphomevalonate kinase | PMK | Converts mevalonate-5-phosphate to mevalonate-5-pyrophosphate. frontiersin.org |
| Mevalonate diphosphate (B83284) decarboxylase | MVD | Decarboxylates mevalonate-5-pyrophosphate to form IPP. frontiersin.org |
| Isopentenyl diphosphate isomerase | IDI | Isomerizes IPP to DMAPP. frontiersin.org |
| Farnesyl diphosphate synthase | FPS | Synthesizes FPP from IPP and DMAPP. mdpi.com |
| Squalene synthase | SS | Condenses two FPP molecules to form squalene. mdpi.com |
| Squalene epoxidase | SE | Epoxidizes squalene to 2,3-oxidosqualene. mdpi.com |
| β-amyrin synthase | β-AS | Cyclizes 2,3-oxidosqualene to β-amyrin. frontiersin.org |
Biosynthetic Origin of Glycosyl Moieties in this compound
The sugar moieties attached to the saikosaponin aglycone, which significantly influence its biological activity and properties like water solubility, are derived from the hexosamine biosynthesis pathway (HBP). mdpi.comnih.gov This pathway produces activated sugar donors, primarily in the form of uridine (B1682114) diphosphate (UDP)-sugars. nih.gov
The HBP utilizes intermediates from glycolysis, such as fructose-6-phosphate, and the amino acid glutamine to generate UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov This key metabolite can then be interconverted to other UDP-sugars, such as UDP-glucose, UDP-galactose, and UDP-rhamnose, by a series of enzymes including epimerases and dehydrogenases. researchgate.net These UDP-sugars serve as the direct donors for the glycosylation of the triterpenoid backbone. mdpi.com For instance, isomaltose (B16258) is formed by the connection of two glucose molecules through an α1→6 linkage. dtu.dk
Enzymatic Steps in this compound Biogenesis
Following the synthesis of the β-amyrin backbone and the pool of UDP-sugars, a series of tailoring enzymes, including glycosyltransferases and cytochrome P450 monooxygenases, act sequentially to produce the final this compound molecule.
Glycosyltransferases Involved in this compound Formation
Glycosylation, the attachment of sugar moieties, is a critical step in the biosynthesis of saikosaponins, contributing to their vast structural diversity. mdpi.com This process is catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov UGTs catalyze the transfer of a sugar residue from a UDP-sugar donor to the triterpenoid aglycone. nih.gov
The formation of this compound likely involves a step-wise glycosylation process, where specific UGTs sequentially add sugar units to the β-amyrin backbone. While the precise UGTs responsible for the synthesis of this compound are still under investigation, studies on other saponins (B1172615) have revealed the involvement of several UGT families, including UGT71, UGT73, UGT74, and UGT91. mdpi.com For example, in Medicago truncatula, UGT73K1 and UGT71G1 are involved in terpenoid biosynthesis. mdpi.com Transcriptome analysis of Bupleurum chinense has identified several UGT genes that are likely candidates for involvement in saikosaponin biosynthesis. frontiersin.org The glycosylation process is crucial for the stability and biological activity of the final saponin (B1150181) molecule. mdpi.com
Cytochrome P450 Enzymes in this compound Hydroxylation
The "hydroxy" prefix in this compound indicates the presence of at least one hydroxyl group on the saikosaponin backbone, a modification catalyzed by cytochrome P450 monooxygenases (P450s). nih.gov P450s are a superfamily of heme-containing enzymes that play a pivotal role in the oxidation of a wide range of substrates in plant secondary metabolism. nih.govmdpi.com
In the context of saikosaponin biosynthesis, P450s are responsible for the regio- and stereospecific hydroxylation of the β-amyrin scaffold. nih.govfrontiersin.org This hydroxylation is a key step in creating the chemical diversity observed among different saikosaponins. For instance, the P450 enzyme CYP716Y1 from Bupleurum falcatum has been shown to catalyze the C-16α hydroxylation of triterpenes. frontiersin.org While the specific P450 responsible for the hydroxylation pattern of this compound has not been definitively identified, it is evident that these enzymes are crucial for its formation. The oxidation reactions catalyzed by P450s occur after the initial cyclization of 2,3-oxidosqualene and before or in concert with the glycosylation steps. nih.gov
Regulation of this compound Biosynthesis
The biosynthesis of this compound is a tightly regulated process, influenced by both internal developmental cues and external environmental factors. nih.gov The expression of the genes encoding the biosynthetic enzymes, such as those for β-amyrin synthase (BAS), P450s, and UGTs, is subject to transcriptional regulation. nih.gov
Plant hormones, particularly methyl jasmonate (MeJA), have been shown to play a significant role in regulating saikosaponin production. mdpi.com Application of MeJA can lead to an increase in the transcript levels of key biosynthetic genes, resulting in higher accumulation of saikosaponins. mdpi.com This suggests the involvement of jasmonate-responsive transcription factors in controlling the saikosaponin biosynthetic pathway.
Furthermore, environmental stresses, such as drought, have been observed to stimulate the biosynthesis of saikosaponins. mdpi.com This response is often mediated by changes in the levels of plant hormones like abscisic acid, salicylic (B10762653) acid, and jasmonic acid, which in turn modulate the expression of biosynthetic genes. mdpi.com The complex interplay of these regulatory factors ensures that the production of this compound is finely tuned to the plant's developmental stage and environmental conditions.
Transcriptional and Translational Control Mechanisms
The biosynthesis of this compound and other saikosaponins is tightly regulated at the genetic level, primarily through the control of transcription. The expression of the biosynthetic pathway genes is orchestrated by various families of transcription factors (TFs), which act as molecular switches to turn gene expression on or off in response to internal and external signals. researchgate.net
Detailed research findings include:
bHLH Transcription Factors : Studies in Bupleurum chinense have identified specific basic helix-loop-helix (bHLH) TFs, namely BcbHLH1, BcbHLH2, BcbHLH3, and BcbHLH4, that play a critical role. tandfonline.comnih.gov These TFs are responsive to the plant hormone abscisic acid (ABA) and show coordinated expression with key pathway genes. For instance, a strong positive correlation was found between the expression of BcbHLH1 and BcHMGR (r = 0.62) and between BcbHLH4 and BcBAS (r = 0.78), indicating their role as crucial regulatory nodes. nih.gov These TFs are predominantly expressed in stems and young leaves and are localized to the nucleus, consistent with their function in transcriptional regulation. tandfonline.comnih.gov
Other TF Families : Overexpression of a specific bZIP transcription factor, BcbZIP134, in hairy roots of B. chinense was found to decrease the levels of saikosaponins. mdpi.com Furthermore, the expression of certain WRKY TFs showed a consistent trend with saikosaponin content following treatment with environmental stressors. mdpi.com
While transcriptional control is a well-documented regulatory layer, information on specific translational control mechanisms (i.e., regulation of the rate of protein synthesis from mRNA) remains less defined in the context of this compound biosynthesis. The primary level of control appears to be the regulation of gene expression, which dictates the amount of available enzyme for the biosynthetic process.
Table 2: Transcription Factors Implicated in Saikosaponin Biosynthesis Regulation
| Transcription Factor Family | Specific Factor(s) | Observed Effect on Saikosaponin Pathway | Plant Species | Reference |
|---|---|---|---|---|
| bHLH (basic helix-loop-helix) | BcbHLH1-BcbHLH4 | Positively correlates with expression of key biosynthetic genes (BcHMGR, BcBAS); responds to ABA. | Bupleurum chinense | tandfonline.comnih.govnih.gov |
| bZIP (basic leucine (B10760876) zipper) | BcbZIP134 | Overexpression led to a decrease in saikosaponin content. | Bupleurum chinense | mdpi.com |
| WRKY | Multiple | Expression levels correlate with saikosaponin content under stress conditions. | Bupleurum chinense | mdpi.comresearchgate.net |
Environmental and Developmental Factors Influencing this compound Production
The production and accumulation of this compound are not static but are dynamically influenced by a range of external environmental cues and internal developmental programs. benthamdirect.comnih.gov These factors often exert their influence by modulating the transcriptional control mechanisms discussed previously.
Environmental Factors
Phytohormones and abiotic stressors are significant environmental factors that can alter the biosynthetic output of saikosaponins. nih.govresearchgate.net
Phytohormones : Plant hormones act as signaling molecules that can trigger changes in secondary metabolism.
Abscisic Acid (ABA) : Application of ABA to B. chinense hairy roots resulted in a dose-dependent reduction in saikosaponin content. tandfonline.comnih.gov This effect is linked to the ABA-responsive bHLH transcription factors that can down-regulate the biosynthetic pathway. nih.gov
Methyl Jasmonate (MeJA) : MeJA is a well-known elicitor that can promote the accumulation of secondary metabolites. mdpi.com It has been shown to increase saikosaponin levels in Bupleurum roots, although the underlying regulatory network is complex, with time-dependent up- and down-regulation of various pathway genes. mdpi.com
Brassinolides (BRs) : Application of brassinolides, a class of steroid hormones, can enhance saikosaponin production. Treatment of B. chinense with a 0.2 mg/L BRs solution significantly increased the content of saikosaponins, including saikosaponin c. frontiersin.org This was accompanied by an upregulation of key biosynthetic genes such as HMGR, SE, and various P450s and UGTs. frontiersin.org
Table 3: Effect of Phytohormone Elicitors on Saikosaponin Production
| Elicitor | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Abscisic Acid (ABA) | 100 or 200 µmol/L | Dose-dependent reduction in total saikosaponins. | tandfonline.comnih.gov |
| Methyl Jasmonate (MeJA) | Not specified | Can increase the accumulation of saikosaponins. | mdpi.com |
Developmental Factors
The accumulation of this compound also varies depending on the age and developmental stage of the plant, as well as the specific organ.
Plant Age : The composition and concentration of saikosaponins can change as the plant matures. In one study of a Bupleurum cultivar, the content of saikosaponin c, along with saikosaponins a and d, remained consistently high across three successive developmental stages, suggesting their importance throughout the plant's life cycle. epdf.pub
Organ-Specific Accumulation : The biosynthesis and accumulation of saikosaponins are not uniform throughout the plant. Integrated analysis of gene expression and metabolite content in B. chinense has revealed significant differences between the roots, stems, leaves, and flowers. nih.gov For instance, the expression of regulatory BcbHLH genes was found to be most prominent in the stems and young leaves, indicating these may be key sites of transcriptional control over the pathway. tandfonline.comnih.gov The roots of Bupleurum are typically the primary site of saikosaponin accumulation and are the part most often used for medicinal purposes.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Saikosaponin |
| Saikosaponin a |
| Saikosaponin c |
| Saikosaponin d |
| Saikosaponin e |
| Saikosaponin f |
| Isopentenyl diphosphate |
| Dimethylallyl diphosphate |
| Farnesyl diphosphate |
| Squalene |
| 2,3-oxidosqualene |
| β-amyrin |
| Abscisic acid |
| Methyl jasmonate |
Molecular and Cellular Mechanisms of Action of Hydroxysaikosaponin C
Interaction with Cellular Receptors and Signaling Pathways
The biological effects of Hydroxysaikosaponin c are mediated through its interaction with a complex network of cellular receptors and downstream signaling cascades. While direct research on this compound is still emerging, studies on related saikosaponins provide a foundational understanding of its likely mechanisms.
Membrane receptors are the primary gatekeepers of cellular communication, translating extracellular cues into intracellular responses. The interaction of saikosaponins with these receptors can trigger a cascade of events that influence cell fate and function.
G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play a pivotal role in a myriad of physiological processes. researchgate.net While direct evidence for this compound binding to GPCRs is limited, research on other saikosaponins suggests potential interactions. For instance, Saikosaponin-d has been found to regulate the G protein-coupled estrogen receptor 1 (GPER1), which is involved in alleviating hepatic fibrosis. nih.gov Another study noted that Saikosaponin A can inhibit pseudo-allergy through the Mas-related G protein-coupled receptor (Mrgprx2) pathway. nih.gov TGR5, a G protein-coupled bile acid receptor, has also been implicated in the mechanisms of saikosaponins in treating gastric ulcers. imrpress.com These findings suggest that saikosaponins, as a class, may modulate GPCR signaling, a mechanism that could potentially extend to this compound.
Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that are critical regulators of cellular growth, differentiation, and metabolism. jcancer.org Dysregulation of RTK signaling is often associated with various diseases, including cancer. Evidence suggests that saikosaponins can modulate RTK activity. For example, Saikosaponin D has been shown to enhance the sensitivity of non-small cell lung cancer cells to gefitinib (B1684475), a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). jcancer.org This suggests a potential interaction with the EGFR signaling pathway. Furthermore, Saikosaponin D has been reported to overcome resistance to tyrosine kinase inhibitors in leukemia by targeting FTO/m6A signaling. thno.org Although direct modulation of RTKs by this compound has not been explicitly demonstrated, the activity of related compounds points towards a possible area of investigation.
Upon receptor engagement, the signal is transduced intracellularly through complex signaling cascades. Saikosaponins have been shown to significantly impact two major signaling pathways: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. A systematic review has indicated that the pharmacological activities of saikosaponins, including Saikosaponin c, are primarily mediated through these pathways. tandfonline.com
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.govspandidos-publications.com Several studies have demonstrated that saikosaponins can modulate the MAPK pathway. Saikosaponin A has been shown to exert its anti-inflammatory effects by inhibiting the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Similarly, Saikosaponin D has been found to inhibit adipogenesis by affecting the MAPK pathway in 3T3-L1 adipocytes. nih.gov Research on the effect of saikosaponins on atherosclerosis has also implicated the MAPK signaling pathway, where it was observed to inhibit the activation of p38 and ERK1/2. spandidos-publications.com Given that this compound is a prominent saikosaponin, it is highly probable that it also regulates cellular functions through the modulation of the MAPK cascade.
Table 1: Research Findings on Saikosaponin Modulation of the MAPK Pathway
| Saikosaponin | Cell/Model System | Key Findings on MAPK Pathway | Reference |
|---|---|---|---|
| Saikosaponin A | LPS-stimulated RAW 264.7 cells | Inhibited phosphorylation of p38 MAPK and JNK. | nih.gov |
| Saikosaponin D | 3T3-L1 Adipocytes | Inhibited adipogenesis via the MAPK pathway. | nih.gov |
| Saikosaponins | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited activation of p38 and ERK1/2 in the context of atherosclerosis. | spandidos-publications.com |
| Saikosaponin D | Human Malignant Glioma U87 Cells | Suppressed proliferation and enhanced apoptosis via downregulation of the ERK pathway and activation of JNK. | tandfonline.com |
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, immune function, and cell survival. europeanreview.orgspandidos-publications.com A substantial body of evidence indicates that saikosaponins are potent modulators of the NF-κB pathway. Saikosaponin A has been demonstrated to inhibit the activation of the NF-κB signaling pathway by preventing the phosphorylation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov Saikosaponin a has also been shown to attenuate inflammation in hypertrophied adipocytes through the ERK/NF-κB signaling pathways. nih.gov Furthermore, Saikosaponin b2 has been found to inhibit primary liver cancer by regulating the STK4/IRAK1/NF-κB pathway. mdpi.com Saikosaponin A has also been implicated in mitigating the progression of Parkinson's disease by attenuating neuroinflammation through the TLR4/MyD88/NF-κB pathway. europeanreview.org These findings strongly suggest that this compound, as a key saikosaponin, likely exerts its biological effects, at least in part, by modulating the NF-κB signaling cascade.
Table 2: Research Findings on Saikosaponin Modulation of the NF-κB Pathway
| Saikosaponin | Cell/Model System | Key Findings on NF-κB Pathway | Reference |
|---|---|---|---|
| Saikosaponin A | LPS-stimulated RAW 264.7 cells | Inhibited IκBα phosphorylation and p65 nuclear translocation. | nih.govnih.gov |
| Saikosaponin a | Hypertrophied 3T3-L1 adipocytes | Attenuated inflammation via ERK/NF-κB signaling. | nih.gov |
| Saikosaponin b2 | Primary Liver Cancer Model | Inhibited cancer progression by regulating the STK4/IRAK1/NF-κB pathway. | mdpi.com |
| Saikosaponin A | Parkinson's Disease Model | Attenuated neuroinflammation via the TLR4/MyD88/NF-κB axis. | europeanreview.org |
| Saikosaponins | Acetic Acid-Induced Gastric Ulcer in Rats | Regulated NF-κB and TNF-α expression. | imrpress.com |
Intracellular Signaling Cascades Affected by this compound
PI3K/Akt/mTOR Pathway Involvement in this compound Effects
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. wikipedia.orgmdpi.com Dysregulation of this pathway is frequently observed in various diseases. Emerging evidence suggests that this compound may exert some of its biological effects by modulating the PI3K/Akt/mTOR pathway.
Network pharmacology analyses have indicated that the PI3K-Akt signaling pathway is a potential target of saikosaponins, including by extension, this compound. rsc.orgresearchgate.net This pathway is integral to cellular functions such as quiescence, proliferation, and longevity. wikipedia.org The activation of PI3K leads to the phosphorylation and subsequent activation of Akt. Activated Akt can then influence a variety of downstream targets, one of which is mTOR. The activation of mTOR can, in turn, affect the transcription of proteins like p70 or 4EBP1. wikipedia.org
While direct studies on this compound are limited, research on related saikosaponins provides insight into the potential mechanisms. For instance, Saikosaponin A (SSA) has been shown to induce apoptosis in gastric cancer cells by blocking the PI3K/Akt/mTOR pathway. researchgate.net This suggests that saikosaponins can interfere with this signaling cascade, leading to anti-proliferative effects. Given the structural similarities among saikosaponins, it is plausible that this compound could operate through a similar mechanism. The pathway's components, including PI3K, Akt, and mTOR, represent potential therapeutic targets for various conditions. mdpi.com
Further research focusing specifically on this compound is necessary to fully elucidate its interaction with the PI3K/Akt/mTOR pathway and confirm whether it directly or indirectly modulates key components of this critical cellular signaling network.
Enzymatic Targets and Substrate Modulation by this compound
Direct Enzyme Inhibition or Activation
The direct interaction of this compound with specific enzymes, leading to either inhibition or activation, is a key aspect of its mechanism of action. While comprehensive studies on this compound are still emerging, the broader class of saikosaponins has been shown to interact with various enzymes.
One of the well-understood mechanisms of enzyme modulation is competitive inhibition, where a molecule structurally similar to the enzyme's natural substrate binds to the active site, thereby preventing the substrate from binding. wikipedia.orglibretexts.org This type of inhibition can often be overcome by increasing the concentration of the substrate. wikipedia.org Another mechanism is noncompetitive inhibition, where the inhibitor binds to an allosteric site, a location other than the active site, causing a conformational change in the enzyme that reduces its catalytic efficiency. nih.gov In this case, increasing the substrate concentration does not reverse the inhibition. nih.gov
For example, saikosaponins have been investigated for their potential to inhibit various enzymes. While specific data on this compound is limited, related compounds have shown inhibitory activity against certain enzymes. nzdr.ru It is plausible that this compound could act as a competitive or noncompetitive inhibitor for specific enzymatic targets. For instance, if this compound were to act as a competitive inhibitor, it would likely share structural resemblances with the endogenous substrate of the target enzyme. libretexts.org
"Suicide substrates," or mechanism-based inactivators, represent a form of irreversible inhibition where the inhibitor binds to the active site and is converted by the enzyme into a reactive species that covalently modifies and inactivates the enzyme. d-nb.info Whether this compound can act as a suicide substrate for any enzyme is a subject for future investigation.
| Inhibition Type | Description | Effect on Enzyme Kinetics |
| Competitive | Inhibitor resembles the substrate and binds to the active site. wikipedia.orglibretexts.org | Vmax remains the same, Km increases. wikipedia.org |
| Noncompetitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation. nih.gov | Vmax decreases, Km remains the same. nih.gov |
| Irreversible | Inhibitor covalently binds to the active site, permanently inactivating the enzyme. libretexts.org | Vmax is reduced, and the enzyme is permanently inactivated. |
Indirect Enzyme Regulation through Gene Expression
Beyond direct interaction, this compound can indirectly modulate enzyme activity by altering the expression of the genes that encode them. This regulation occurs at the transcriptional level, influencing the synthesis of new enzyme molecules.
Studies on saikosaponins have demonstrated their ability to modulate the expression of various genes. researchgate.netresearchgate.net For instance, Saikosaponin A has been observed to influence the expression of proto-oncogenes such as c-jun, junB, and c-fos. researchgate.net This modulation of gene expression can lead to either an increase or decrease in the cellular concentration of specific enzymes, thereby altering metabolic or signaling pathways.
The mechanism often involves the interaction of the compound or its metabolites with transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. khanacademy.org By affecting the activity of these transcription factors, this compound can influence the production of a wide array of enzymes. For example, if this compound were to upregulate the transcription of a particular enzyme, it would lead to an increased synthesis of that enzyme, enhancing its cellular activity. Conversely, downregulation would have the opposite effect. This indirect regulation of enzyme levels is a critical component of the pleiotropic effects observed with many bioactive compounds.
This compound Influence on Gene Expression and Epigenetics
Transcriptional Regulation by this compound
Transcriptional regulation is a fundamental process by which cells control which genes are turned on or off. khanacademy.org this compound, like other bioactive molecules, can influence this process, thereby affecting cellular function and fate. The regulation of gene expression can be intricate, involving a network of transcription factors, enhancers, and repressors. nih.gov
Research on saikosaponins suggests that they can modulate gene expression through various mechanisms. researchgate.net For example, Saikosaponin A has been shown to induce the expression of certain proto-oncogenes. researchgate.net This indicates that saikosaponins can interact with the cellular machinery that controls gene transcription. The insulin (B600854) receptor, for instance, has been found to associate with RNA polymerase II at gene promoters, directly influencing the transcription of genes related to metabolism and disease. nih.gov It is plausible that this compound could exert its effects through similar interactions with transcription factors or other components of the transcriptional apparatus.
Furthermore, the regulation of gene expression is not always a simple on-or-off switch. The levels of transcription can be finely tuned. Unbiased genome-wide screening approaches have been instrumental in identifying key regulators of gene expression. elifesciences.org Such studies could in the future pinpoint the specific transcription factors and signaling pathways that are directly affected by this compound, providing a more detailed understanding of its transcriptional regulatory effects.
| Regulatory Element | Function in Transcription | Potential Modulation by this compound |
| Transcription Factors | Proteins that bind to specific DNA sequences to control the rate of transcription. khanacademy.org | Could alter the binding affinity or activity of specific transcription factors. |
| Enhancers | DNA sequences that can be bound by proteins (activators) to increase the likelihood that transcription of a particular gene will occur. nih.gov | May influence the interaction between enhancers and their associated activators. |
| Repressors | Proteins that bind to operator regions of DNA to prevent transcription. khanacademy.org | Could potentially interfere with the binding of repressors to DNA. |
| Promoters | DNA regions where transcription is initiated. nih.gov | May affect the assembly of the transcription initiation complex at the promoter. |
Post-transcriptional Modulation by this compound
Post-transcriptional regulation encompasses the mechanisms that control gene expression after a gene has been transcribed into RNA. uomustansiriyah.edu.iq This level of regulation is crucial for fine-tuning the amount of protein produced from a gene and involves processes such as RNA processing, stability, and localization. numberanalytics.com Key players in post-transcriptional regulation include non-coding RNAs, like microRNAs (miRNAs), and RNA-binding proteins (RBPs). numberanalytics.comfrontiersin.org
While direct evidence for the role of this compound in post-transcriptional modulation is currently scarce, the known activities of related compounds and the general principles of post-transcriptional control offer a framework for its potential mechanisms. For example, miRNAs are small RNA molecules that can bind to messenger RNAs (mRNAs), leading to their degradation or the repression of their translation into protein. numberanalytics.com It is conceivable that this compound could influence the expression or activity of specific miRNAs, thereby indirectly affecting the stability and translation of their target mRNAs.
RNA-binding proteins are another critical component of post-transcriptional control. They can bind to mRNAs and influence their splicing, transport, stability, and translation. frontiersin.org The activity of RBPs can be modulated by various cellular signals, and it is possible that this compound could interact with and alter the function of specific RBPs. This would provide another layer of regulatory control over gene expression. The complexity of post-transcriptional regulation allows for rapid and dynamic adjustments to cellular conditions, and investigating the role of this compound in these processes is a promising area for future research. nih.gov
Modulation of Cell Cycle and Apoptosis Pathways by this compound
Cell Cycle Arrest Mechanisms Induced by Hydroxysaikosaponin cSaikosaponins A and D are known to induce G0/G1 phase cell cycle arresteuropeanreview.orgnih.govmdpi.com. However, specific flow cytometry analysis and the molecular regulators of cell cycle arrest directly influenced by this compound have not been specifically reported.
Due to the absence of detailed and specific research findings for this compound across these critical areas of molecular and cellular biology, the generation of a thorough and scientifically accurate article adhering to the provided outline is not feasible at this time. Further original research is required to elucidate the specific mechanisms of this particular compound.
Pro-apoptotic Signaling Pathways Triggered by this compound
Based on studies of related saikosaponins, this compound likely initiates apoptosis by activating a cascade of pro-apoptotic signaling molecules. This involves both the intrinsic and extrinsic pathways of apoptosis.
The intrinsic pathway is initiated by cellular stress and damage, leading to changes in the mitochondrial membrane. worldscientific.com Studies on Saikosaponin a (SSa) have shown that it can trigger the translocation of pro-apoptotic proteins like BAX and BAK from the cytosol to the outer mitochondrial membrane. worldscientific.com This leads to a reduction in the mitochondrial membrane potential and the subsequent release of apoptotic factors, such as cytochrome c, into the cytoplasm. worldscientific.comtandfonline.commdpi.com Once in the cytoplasm, cytochrome c can activate caspase-9, which in turn activates executioner caspases like caspase-3, leading to the breakdown of cellular components. mdpi.comnih.govspandidos-publications.com
Furthermore, various saikosaponins have been shown to upregulate the expression of other pro-apoptotic proteins. For instance, SSa can increase the levels of BAK, Bcl-2-associated death promoter (BAD), and p53 upregulated modulator of apoptosis (PUMA). worldscientific.com Saikosaponin d (SSd) has been observed to increase the expression of the pro-apoptotic protein Bad. nih.gov
The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. nih.gov Saikosaponins have been found to enhance the interaction between death receptors and their ligands, thereby triggering the caspase-8 pathway. dovepress.com SSa, for example, has been shown to induce the sequential activation of caspase-2 and caspase-8. nih.govnih.gov In some instances, saikosaponins can also activate caspase-4, which is associated with endoplasmic reticulum stress-induced apoptosis and can act upstream of caspase-2. nih.govnih.govoncotarget.com
The activation of these initiator caspases converges on the activation of executioner caspases, primarily caspase-3. spandidos-publications.com The cleavage and activation of caspase-3 are common downstream events observed with various saikosaponins, including SSa and SSd. nih.govspandidos-publications.comlongdom.org
Table 1: Pro-apoptotic Signaling Molecules Potentially Modulated by this compound (Based on studies of related Saikosaponins)
| Molecule | Type | Observed Effect of Related Saikosaponins | Related Saikosaponin(s) |
| Bax | Pro-apoptotic Bcl-2 family protein | Increased expression and translocation to mitochondria. worldscientific.comlongdom.orgnih.govspandidos-publications.comworldscientific.com | SSa, SSd |
| Bak | Pro-apoptotic Bcl-2 family protein | Increased expression and translocation to mitochondria. worldscientific.com | SSa |
| Bad | Pro-apoptotic BH3-only protein | Increased expression. nih.govworldscientific.com | SSa, SSd |
| PUMA | Pro-apoptotic BH3-only protein | Upregulated expression. worldscientific.com | SSa |
| Cytochrome c | Mitochondrial protein | Released into the cytoplasm. tandfonline.commdpi.comnih.gov | SSa, SS-b2, SSd |
| Caspase-3 | Executioner caspase | Activated/cleaved. mdpi.comnih.govspandidos-publications.comlongdom.org | SSa, SS-b2, SSd |
| Caspase-9 | Initiator caspase | Activated. mdpi.comnih.govspandidos-publications.comdovepress.com | SS-b2, SSd |
| Caspase-8 | Initiator caspase | Activated. nih.govdovepress.comnih.govnih.govspandidos-publications.com | SSa, SSd |
| Caspase-4 | Initiator caspase | Activated. nih.govnih.govoncotarget.com | SSa |
| c-myc | Transcription factor | Increased mRNA levels. worldscientific.comnih.gov | SSd |
| p53 | Tumor suppressor protein | Increased mRNA levels. nih.gov | SSd |
| JNK | Protein kinase | Phosphorylated/activated. spandidos-publications.comdovepress.com | SSd |
Anti-apoptotic Mechanisms Counteracted by this compound
In conjunction with activating pro-apoptotic pathways, this compound is also likely to counteract the cellular mechanisms that inhibit apoptosis. A key family of proteins involved in preventing apoptosis is the Bcl-2 family of anti-apoptotic proteins, which includes Bcl-2 and Bcl-xL. nih.gov These proteins function by sequestering pro-apoptotic proteins like BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization. nih.gov
Research on related saikosaponins demonstrates their ability to downregulate these anti-apoptotic proteins. For example, both Saikosaponin a (SSa) and Saikosaponin d (SSd) have been shown to decrease the expression of Bcl-2. nih.govworldscientific.commdpi.comnih.govspandidos-publications.com This reduction in Bcl-2 levels shifts the cellular balance in favor of apoptosis. By lowering the levels of anti-apoptotic proteins, the inhibitory control over pro-apoptotic proteins is released, facilitating the induction of cell death.
Another important anti-apoptotic mechanism involves the PI3K/Akt signaling pathway. The activation of Akt can inhibit the mitochondrial pathway of apoptosis. longdom.org Studies have shown that SSa can induce apoptosis by inactivating the PI3K/Akt signaling pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets. tandfonline.comlongdom.org
Table 2: Anti-apoptotic Signaling Molecules Potentially Counteracted by this compound (Based on studies of related Saikosaponins)
| Molecule | Type | Observed Effect of Related Saikosaponins | Related Saikosaponin(s) |
| Bcl-2 | Anti-apoptotic Bcl-2 family protein | Decreased expression. nih.govworldscientific.commdpi.comnih.govspandidos-publications.comnih.gov | SSa, SSd |
| Bcl-xL | Anti-apoptotic Bcl-2 family protein | Downregulated expression. mdpi.com | SSd |
| Akt | Protein kinase | Decreased phosphorylation (inactivation). tandfonline.comnih.govspandidos-publications.comlongdom.org | SSa, SS-b2, SSd |
| PI3K | Protein kinase | Decreased phosphorylation (inactivation). tandfonline.comlongdom.org | SSa |
Biological Activities of Hydroxysaikosaponin C in in Vitro Models Mechanistic Focus
Anti-inflammatory and Immunomodulatory Effects of Hydroxysaikosaponin c
This compound, more commonly known as Saikosaponin c, is a triterpenoid (B12794562) saponin (B1150181) that has been the subject of in vitro research to elucidate its biological activities. Studies on Saikosaponin c and structurally related saikosaponins have revealed significant anti-inflammatory and immunomodulatory properties, primarily through the modulation of immune cell functions and signaling pathways.
Research into the effects of saikosaponins on immune cells demonstrates a clear capacity to modulate the production of key signaling molecules like cytokines and chemokines. In vitro studies using various immune and epithelial cell lines have shown that these compounds can suppress pro-inflammatory mediators, a crucial aspect of their anti-inflammatory profile.
One key study on human keratinocyte cells (HaCaT) found that Saikosaponin c (SSC) effectively reduces the expression of thymic stromal lymphopoietin (TSLP) induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). mdpi.com TSLP is a critical cytokine in initiating Th2-mediated inflammatory responses, characteristic of allergic diseases. mdpi.com The mechanism underlying this effect was identified as the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. mdpi.com
While direct studies on Saikosaponin c are specific, research on related compounds like Saikosaponin a (SSa) provides further insight into the mechanistic actions of this class of molecules. SSa has been shown to markedly inhibit the production of pro-inflammatory cytokines, including TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov Concurrently, SSa was found to upregulate the expression of the anti-inflammatory cytokine IL-10. nih.gov This dual action of suppressing pro-inflammatory cytokines while boosting anti-inflammatory ones highlights a sophisticated immunomodulatory capability. The primary mechanisms for these effects were identified as the suppression of both the MAPK and the Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov Similarly, in activated T cells, SSa potently suppressed the production of IL-2, Interferon-gamma (IFN-γ), and TNF-α.
The broader anti-inflammatory action of saikosaponins also involves the inhibition of arachidonic acid metabolism, specifically targeting cyclooxygenase (COX) and lipoxygenase (LOX) metabolites. nih.gov
| Saikosaponin | Cell Model | Stimulant | Effect on Cytokine/Mediator | Observed Mechanism |
|---|---|---|---|---|
| Saikosaponin c | HaCaT Keratinocytes | TNF-α | ↓ TSLP | Inhibition of MAPK pathway mdpi.com |
| Saikosaponin a | RAW 264.7 Macrophages | LPS | ↓ TNF-α, IL-1β, IL-6; ↑ IL-10 | Inhibition of MAPK and NF-κB pathways nih.gov |
| Saikosaponin a | Mouse T Cells | Concanavalin (B7782731) A | ↓ IL-2, IFN-γ, TNF-α | Inhibition of T-cell activation |
The immunomodulatory effects of saikosaponins extend to the regulation of immune cell proliferation and activation, which are central to mounting and sustaining an immune response. Excessive proliferation of immune cells, particularly T cells, is a hallmark of many inflammatory and autoimmune diseases.
In vitro studies on Saikosaponin a have demonstrated a significant, concentration-dependent inhibition of T cell proliferation and activation stimulated by the mitogen concanavalin A (Con A). Further mechanistic investigation revealed that this anti-proliferative activity is due to an arrest of the cell cycle at the G0/G1 phase. This cell cycle arrest is achieved by modulating key regulatory proteins: Saikosaponin a was found to down-regulate the expression of Cyclin D3 and Cyclin-Dependent Kinase 6 (CDK6) while simultaneously up-regulating the protein level of the CDK inhibitor p27kip. Beyond halting proliferation, Saikosaponin a was also shown to selectively induce apoptosis (programmed cell death) in activated T cells, a process involving the mitochondrial pathway.
Interestingly, the effects on proliferation can be specific to the immune cell type. Research on Saikosaponin d showed that it decreased the proliferative response of spleen cells to T-cell mitogens, consistent with the effects of Saikosaponin a, but it increased the proliferative response to B-cell mitogens. nih.gov This suggests a differential modulatory role, potentially suppressing T-cell-mediated immunity while promoting B-cell responses.
Inflammasomes are multi-protein complexes within immune cells that, upon activation, trigger the maturation of highly pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.orgnih.gov The NLRP3 inflammasome is one of the most well-characterized of these complexes and its aberrant activation is linked to numerous inflammatory diseases. nih.gov
While direct studies on Saikosaponin c's effect on inflammasomes are limited, research on the closely related Saikosaponin d provides significant insight into this potential mechanism of action. In a study using a model of liver fibrosis, Saikosaponin d was found to exert protective effects by negatively regulating the NLRP3 inflammasome. frontiersin.org The activation of the NLRP3 inflammasome requires the assembly of the NLRP3 sensor protein, the ASC adaptor protein, and pro-caspase-1. frontiersin.org Saikosaponin d was shown to inhibit this process, thereby suppressing the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18. frontiersin.org This inhibitory action was linked to the compound's ability to reduce reactive oxygen species (ROS), a known trigger for NLRP3 activation. frontiersin.org These findings suggest that a key anti-inflammatory mechanism for saikosaponins may be the disruption of inflammasome activation pathways.
Antiviral Mechanisms of this compound
In addition to immunomodulatory effects, Saikosaponin c has been identified in in vitro screenings for its potential antiviral activities against several different viruses. The primary mechanism appears to be direct interference with the viral life cycle, particularly at the initial stages of infection.
Multiple in vitro studies have confirmed the ability of Saikosaponin c to inhibit viral infection. In a study examining a panel of saikosaponins (A, B2, C, and D), all tested compounds, including Saikosaponin c, demonstrated antiviral activity against human coronavirus 229E (HCoV-229E). nih.govnih.gov The proposed mode of action for the saikosaponin class involves interference with the early stages of the viral replication cycle, such as viral absorption and penetration into the host cell. nih.govnih.govresearchgate.net
Further evidence of this mechanism comes from studies on other viruses. Research on Feline Herpesvirus-1 (FHV-1) showed that the related Saikosaponin B2 blocks cellular entry by interacting with the viral surface glycoprotein (B1211001) gB, which is essential for the virus to attach to and enter host cells. mdpi.commdpi.com
Saikosaponin c has also been shown to inhibit the replication of other viruses. One study noted that Saikosaponin c displayed activity in inhibiting the DNA replication of the Hepatitis B virus (HBV). nih.gov More recently, it has been investigated as a potential antiviral agent against Largemouth bass ranavirus (LMBRaV), further expanding the range of viruses it may act upon. researchgate.net
| Virus | Cell Model | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Human Coronavirus 229E (HCoV-229E) | MRC-5 cells | Significant inhibition of viral infection. nih.govnih.gov | Interference with early viral replication stages (absorption/penetration). nih.govresearchgate.net |
| Hepatitis B Virus (HBV) | Not specified | Inhibition of viral DNA replication. nih.gov | Interference with replication cycle. nih.gov |
| Largemouth bass ranavirus (LMBRaV) | Not specified | Potential antiviral activity. researchgate.net | Not specified. |
The host immune response is critical for controlling and clearing viral infections. While the primary antiviral mechanism identified for saikosaponins in vitro is the direct inhibition of viral entry and replication, their known immunomodulatory functions may also contribute to an antiviral state.
The modulation of cytokine and chemokine production, as detailed in section 4.1.1, is integral to shaping the host's response to pathogens. By altering the cytokine environment, Saikosaponin c could theoretically influence the recruitment and activation of immune cells involved in antiviral defense. For instance, its potential immunomodulatory effects have been noted in the context of its activity against LMBRaV. researchgate.net However, specific in vitro studies demonstrating that Saikosaponin c enhances key host antiviral pathways, such as the production of interferons, are not extensively detailed in the available literature. The current body of evidence points more strongly towards direct interference with the virus as the principal mechanism of its antiviral action in in vitro models.
Anti-cancer Mechanisms of this compound in Cancer Cell Lines
In vitro research into the biological activities of saikosaponins has revealed a range of effects, with some members of this family showing anti-cancer properties. However, studies focusing specifically on this compound, also known as Saikosaponin C, indicate that its effects differ significantly from other saikosaponins like Saikosaponin A and D. Contrary to exhibiting anti-cancer activities, research suggests that Saikosaponin C may promote processes that could potentially support tumor growth, such as angiogenesis. nih.gov
Inhibition of Cancer Cell Proliferation and Viability
Investigations into the effects of Saikosaponin C on cell growth have shown that it does not possess the inhibitory properties seen with other related compounds. nih.gov Specifically, one study reported that Saikosaponin C had no correlation with the inhibition of cell growth, a primary characteristic sought in potential anti-cancer agents. nih.gov This lack of cytotoxic or cytostatic activity against cancer cell lines in vitro suggests that its mechanism of action does not involve the direct suppression of cancer cell proliferation or viability.
Induction of Apoptosis and Necroptosis in Cancer Cells
The induction of programmed cell death, including apoptosis and necroptosis, is a key mechanism for many anti-cancer agents. nih.gov However, the available scientific literature from the conducted research does not provide evidence that this compound induces either apoptosis or necroptosis in cancer cells. The primary in vitro study on Saikosaponin C focused on its effects on endothelial cells rather than its ability to trigger cell death pathways in malignant cells. nih.gov
Suppression of Angiogenesis and Metastasis in vitro
A critical process for tumor growth and metastasis is angiogenesis, the formation of new blood vessels. nih.gov Anti-cancer therapies often aim to inhibit this process. However, in vitro studies on Saikosaponin C have demonstrated that it does not suppress angiogenesis but rather promotes it. nih.gov Research using Human Umbilical Vein Endothelial Cells (HUVECs) found that Saikosaponin C has a potent effect on inducing endothelial cell viability, growth, migration, and the formation of capillary-like tubes. nih.gov
This pro-angiogenic activity was linked to the upregulation of key signaling molecules and enzymes involved in blood vessel formation. nih.gov The findings indicate that Saikosaponin C may have potential for therapeutic angiogenesis in other contexts but is not suitable for cancer therapy due to its role in promoting vascular growth. nih.gov
| Cell Line | Compound | Observed Effect | Associated Mechanistic Factors |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Saikosaponin c | Potent induction of cell viability, growth, migration, and capillary tube formation. nih.gov | Increased gene expression or activation of Matrix Metalloproteinase-2 (MMP-2), Vascular Endothelial Growth Factor (VEGF), and p42/p44 Mitogen-Activated Protein Kinase (MAPK). nih.gov |
Modulation of Tumor Microenvironment Factors by this compound
The tumor microenvironment (TME) is a complex system of cells, signaling molecules, and extracellular matrix that influences tumor development. nih.gov Angiogenesis is a crucial component of the TME, supplying tumors with nutrients and oxygen. nih.gov By promoting the growth and migration of endothelial cells and inducing the expression of factors like VEGF and MMP-2, this compound actively modulates the TME. nih.gov This modulation, however, is pro-angiogenic, which is generally considered a factor that facilitates, rather than inhibits, tumor progression. nih.gov
Neuroprotective and Central Nervous System Effects of this compound in vitro
While other saikosaponins, such as Saikosaponin A, have been investigated for their neuroprotective effects, there is a lack of specific in vitro data on the direct effects of this compound on cells of the central nervous system. nih.gov
Neuroinflammation Pathways Inhibition
Direct in vitro research focusing specifically on the inhibition of neuroinflammation pathways by this compound is limited in publicly available scientific literature. The anti-inflammatory properties of the broader class of saikosaponins have been investigated, often showing modulation of key inflammatory mediators. monash.edunih.gov
In vitro models are crucial for elucidating the mechanisms by which compounds may exert anti-neuroinflammatory effects. nih.gov A common approach involves using microglial cell lines, such as BV-2, or primary microglia, which are the resident immune cells of the central nervous system. nih.gov Neuroinflammation in these models is typically induced by stimulants like lipopolysaccharide (LPS). monash.edunih.gov Researchers then measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), nitric oxide (NO), and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). monash.edu The activation of signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, is a central focus of these investigations, as it is a key regulator of the inflammatory response. monash.edunih.gov
Neurotransmitter System Modulation
Currently, there is a notable lack of specific in vitro studies investigating the direct modulatory effects of this compound on neurotransmitter systems.
The investigation of how chemical compounds interact with neurotransmitter systems in vitro often involves sophisticated models, such as primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neuronal/glial cells. nih.gov These models allow for the detailed study of key neurodevelopmental and functional processes, including neurotransmitter release, uptake, and receptor binding. nih.govmdpi.comnih.gov For instance, high-performance liquid chromatography (HPLC) can be employed to measure the release of neurotransmitters like glutamate (B1630785) and aspartate from cultured neurons, providing a sensitive and robust functional readout. nih.gov Such assays are critical for determining if a compound can perturb neurotransmission, which is a fundamental aspect of brain function. mdpi.comnih.gov Although these methodologies are well-established, their application to study the specific effects of this compound has not been reported in the available literature.
Cardioprotective Mechanisms of this compound in vitro
Myocardial Cell Protection from Ischemia/Reperfusion Injury
Specific in vitro data on the protective mechanisms of this compound in myocardial cells subjected to ischemia/reperfusion (I/R) injury are not well-documented in existing research. However, studies on other related saikosaponins provide a framework for how these compounds might act.
In vitro models of myocardial I/R injury are essential for studying cellular damage mechanisms, such as oxidative stress and apoptosis. nih.govmdpi.comsemanticscholar.org A widely used model involves exposing cardiomyocyte cell lines, like H9c2, to hypoxia (to simulate ischemia) followed by reoxygenation (to simulate reperfusion). nih.gov During this process, researchers typically assess cell viability, the release of damage markers like lactate (B86563) dehydrogenase (LDH), and the generation of reactive oxygen species (ROS). mdpi.comnih.gov
For example, studies on Saikosaponin d have shown that it can protect H9c2 cardiomyocytes from doxorubicin-induced injury by inhibiting excessive oxidative stress. nih.gov This was demonstrated by a reduction in malondialdehyde (MDA) levels and an increase in the activity of endogenous antioxidant enzymes. nih.gov Furthermore, the investigation of apoptotic pathways, including the expression of Bcl-2 family proteins (Bax and Bcl-2) and the activation of caspases, is a common approach to determine the protective effects of a compound. nih.gov Saponins (B1172615) from other plants have been shown to attenuate I/R-induced myocardial injury by inhibiting apoptosis and activating signaling pathways like the Akt pathway. nih.gov However, direct evidence of this compound engaging these specific cardioprotective mechanisms in vitro remains to be established.
Inhibition of Cardiac Fibrosis Markers
There is currently a lack of specific in vitro research detailing the inhibitory effects of this compound on markers of cardiac fibrosis. The potential anti-fibrotic activities of other saikosaponins, such as Saikosaponin a, have been explored, suggesting a possible area for future investigation for related compounds. nih.gov
In vitro assays for cardiac fibrosis are critical for drug discovery and typically involve the use of cardiac fibroblasts. frontiersin.orgresearchgate.net These cells can be stimulated with pro-fibrotic agents, most commonly Transforming Growth Factor-beta (TGF-β), to induce their differentiation into myofibroblasts, a key event in the fibrotic process. nih.gov The hallmarks of this transformation include the increased expression of alpha-smooth muscle actin (α-SMA) and excessive production of extracellular matrix proteins like collagen. nih.gov
Research on Saikosaponin a has demonstrated that it can ameliorate TGF-β-induced fibroblast activation by inhibiting the TGF-β/Smad signaling pathway. nih.gov The effectiveness of a compound in these models is often quantified by measuring changes in the expression of fibrotic markers and assessing cell proliferation. While these models and endpoints are well-established for screening anti-fibrotic potential, they have not yet been specifically applied to evaluate this compound in published studies.
Hepatoprotective Mechanisms of this compound in vitro
Protection Against Hepatocyte Injury and Apoptosis
While saikosaponins are generally investigated for hepatoprotective effects, in vitro studies have also highlighted their potential for hepatotoxicity, with different saponins acting through distinct mechanisms. arxiv.orgnih.gov Research directly comparing the effects of this compound (SSc) with other saikosaponins (SSa, SSb2, and SSd) on human hepatocyte L02 cells indicates that these structurally similar compounds possess varied cytotoxic profiles. arxiv.org
Hepatocyte injury and apoptosis are central to the pathogenesis of many liver diseases and can be triggered by various stimuli, including viruses, drugs, and metabolic stress. nih.govmdpi.comynu.edu.cn In vitro models, using cell lines like L02 or primary hepatocytes, are employed to dissect the molecular pathways of cell death, such as the activation of caspases and the release of mitochondrial factors like cytochrome c. arxiv.orgnih.govkoreamed.org
A comparative study on the hepatotoxicity of different saikosaponins revealed that their damaging effects on L02 cells occur via different pathways. arxiv.org For instance, Saikosaponin d was found to destroy the plasma membrane primarily by activating caspase-1, while Saikosaponin b2 caused mitochondrial damage. arxiv.org The specific mechanistic details regarding this compound's role in either inducing or protecting against hepatocyte injury and apoptosis are less defined in the literature compared to other saikosaponins. arxiv.org Studies on Saikosaponin d have shown it can ameliorate TAA-induced liver injury in animal models by suppressing inflammation and oxidative stress, but corresponding detailed in vitro mechanistic data for this compound is sparse. mdpi.com
| Saikosaponin | Primary Mechanism of Cytotoxicity | Reference |
|---|---|---|
| Saikosaponin b2 | Impairs mitochondrial respiratory chain complex III, leading to mPTP opening | arxiv.org |
| Saikosaponin d | Destroys plasma membrane through activation of caspase-1 | arxiv.org |
| This compound | Mechanism less defined; part of comparative toxicity studies | arxiv.org |
Modulation of Hepatic Lipid Metabolism
There is no available research on the effects of this compound on hepatic lipid metabolism in in vitro models. Studies investigating its impact on key indicators of liver cell health and fat regulation, such as lipid accumulation, triglyceride content, and the expression of genes related to fatty acid synthesis and oxidation (e.g., SREBP-1c, PPAR-α), have not been published. Consequently, no data exists to populate tables or detail the molecular mechanisms by which this compound might influence hepatic steatosis.
Renal Protective Mechanisms of this compound in vitro
Similarly, the scientific literature lacks in vitro studies on the renal protective mechanisms of this compound.
Protection Against Renal Cell Damage
There are no published findings on whether this compound can protect renal cells from damage in vitro. Research examining its potential to mitigate injury in kidney cell lines, such as HK-2 cells, through mechanisms like reducing apoptosis or oxidative stress, is currently absent.
Anti-fibrotic Effects in Renal Cells
The potential anti-fibrotic properties of this compound in renal cells have not been explored in vitro. There is no data on its ability to counteract the effects of pro-fibrotic stimuli, such as TGF-β1, or to modulate the expression of key fibrosis markers like collagen, α-smooth muscle actin (α-SMA), and fibronectin in renal cell models.
Investigation of Hydroxysaikosaponin C in Animal Models Mechanistic & Pathophysiological Insight
Anti-inflammatory Models and Hydroxysaikosaponin c Intervention
The anti-inflammatory potential of saikosaponins, the family to which this compound belongs, has been explored in both acute and chronic inflammation animal models. These studies offer insights into the molecular pathways modulated by these compounds.
Mechanism-based Analysis in Acute Inflammation Models (e.g., paw edema, pleurisy)
Acute inflammation is the body's initial response to harmful stimuli. Well-established animal models like carrageenan-induced paw edema and pleurisy are used to screen and understand the mechanisms of anti-inflammatory agents.
In the carrageenan-induced paw edema model , an irritant (carrageenan) is injected into the paw of a rodent, leading to a localized inflammatory response characterized by swelling (edema). phytopharmajournal.comnih.gov This model is biphasic. The initial phase involves the release of histamine (B1213489) and serotonin, while the later phase is mediated by prostaglandins, cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), and the enzyme cyclooxygenase-2 (COX-2). phytopharmajournal.comnih.gov Studies on saikosaponins, such as saikosaponin a and saikosaponin d, have demonstrated significant anti-inflammatory activity in this model. nih.gov The underlying mechanism appears to be the inhibition of pro-inflammatory cytokine production (TNF-α and IL-6) and the suppression of iNOS and COX-2 expression. nih.gov This is achieved, at least in part, by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov Furthermore, saikosaponins have been shown to modulate the metabolism of arachidonic acid, a key molecule in the inflammatory cascade. nih.gov
| Acute Inflammation Model | Key Inflammatory Mediators Investigated | Observed Mechanistic Effects of Related Saikosaponins |
| Carrageenan-Induced Paw Edema | TNF-α, IL-1β, IL-6, COX-2, iNOS, Prostaglandins | Inhibition of cytokine and enzyme expression, suppression of NF-κB activation, modulation of arachidonic acid metabolism. |
| Pleurisy | Inflammatory cell infiltration, pleural exudate, cytokines | (Potential) Reduction of inflammatory cell influx and fluid accumulation based on general anti-inflammatory properties. |
Chronic Inflammatory Disease Models (e.g., arthritis, colitis) - Mechanistic Efficacy
Chronic inflammatory diseases represent a persistent and dysregulated inflammatory response. Animal models of arthritis and colitis are crucial for understanding the long-term efficacy and mechanisms of potential treatments.
Arthritis , particularly rheumatoid arthritis, is often studied using the collagen-induced arthritis (CIA) model in mice. meliordiscovery.comnih.govmdbioproducts.com This model mimics many features of human rheumatoid arthritis, including joint inflammation, cartilage destruction, and bone erosion. mdbioproducts.com While direct studies on this compound in the CIA model are limited, research on other saikosaponins, like Saikosaponin a, has shown potential in mitigating inflammation in chondrocytes (cartilage cells) by inhibiting inflammatory mediators like PGE2 and nitric oxide, as well as matrix metalloproteinases (MMPs) that degrade cartilage. nih.gov The mechanism involves the suppression of the NF-κB pathway. nih.gov
Colitis , an inflammation of the colon, is frequently modeled using dextran sulfate (B86663) sodium (DSS)-induced colitis in mice. nih.govtdblabs.sebiorxiv.org This model mimics features of human inflammatory bowel disease (IBD). Studies on Saikosaponin d have shown that it can ameliorate DSS-induced colitis by reducing the disease activity index, improving pathological characteristics, and increasing colon length. nih.govlatrobe.edu.au Mechanistically, Saikosaponin d was found to suppress the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increase the anti-inflammatory cytokine IL-10 by inhibiting the NF-κB signaling pathway. nih.govlatrobe.edu.au It also helped to protect the intestinal barrier and modulate the gut microbiota. nih.govlatrobe.edu.au
| Chronic Disease Model | Key Pathophysiological Features | Mechanistic Efficacy of Related Saikosaponins |
| Collagen-Induced Arthritis (CIA) | Joint inflammation, cartilage degradation, bone erosion. | Inhibition of inflammatory mediators (PGE2, NO) and MMPs in chondrocytes via NF-κB pathway suppression. |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Colon inflammation, intestinal barrier dysfunction, gut microbiota dysbiosis. | Reduction of pro-inflammatory cytokines, enhancement of anti-inflammatory cytokines, inhibition of NF-κB activation, and modulation of gut microbiota. nih.govlatrobe.edu.au |
Antiviral Activity of this compound in Animal Models
The potential of saikosaponins to combat viral infections has been investigated in various in vivo models. These studies focus on the ability of these compounds to reduce viral replication and modulate the host immune response.
Viral Load and Pathogenesis Modulation
A key measure of antiviral efficacy is the reduction of viral load, which can in turn lessen the severity of the disease (pathogenesis). In a study on largemouth bass infected with ranavirus, Saikosaponin C demonstrated a notable antiviral effect. monash.edu
In a mouse model of influenza A virus (H1N1) infection, a related compound, Saikosaponin A, was shown to attenuate viral replication. monash.edunih.gov This reduction in viral load was associated with decreased lung pathology. monash.edunih.gov In vitro studies on various saikosaponins, including Saikosaponin C, against human coronavirus 229E suggest that these compounds may interfere with the early stages of viral replication, such as attachment and penetration into host cells. nih.gov
| Virus Model | Animal Model | Effect on Viral Load and Pathogenesis |
| Ranavirus | Largemouth Bass | Demonstrated antiviral effect. monash.edu |
| Influenza A virus (H1N1) | Mice | Attenuated viral replication and reduced lung histopathology. monash.edunih.gov |
Immune Response Enhancement in Infected Animals
An effective antiviral agent not only inhibits the virus but also beneficially modulates the host's immune response to prevent excessive inflammation and tissue damage. Saikosaponins have demonstrated immunomodulatory effects in vivo. nih.gov
In the influenza A virus-infected mouse model, Saikosaponin A was found to exert immunomodulatory effects by selectively reducing the recruitment of neutrophils and monocytes to the lungs during the peak of the innate immune response. monash.edunih.gov This suggests a mechanism for reducing virus-induced lung injury. Furthermore, Saikosaponin-d has been shown to stimulate various immunological functions in mice, including enhancing the antibody response and augmenting the proliferation of spleen cells (T- and B-lymphocytes). nih.gov It also appears to activate macrophage functions, which are crucial for clearing pathogens. nih.gov This suggests that saikosaponins may help in orchestrating a more effective and less damaging immune response to viral infections.
Anti-cancer Studies of this compound in Xenograft and Syngeneic Models (Mechanistic Insights)
The anti-cancer potential of saikosaponins is an active area of research, with studies employing xenograft and syngeneic animal models to understand their in vivo efficacy and mechanisms.
Xenograft models involve transplanting human tumor cells into immunodeficient mice. nih.govresearchgate.net This allows for the study of the direct effects of a compound on human cancer cell growth in a living organism. Studies on related saikosaponins, such as Saikosaponin d, have shown a reduction in tumor growth in a xenograft mouse model of liver cancer. nih.gov In a xenograft model of non-small cell lung cancer, Saikosaponin d was found to have synergistic effects with the chemotherapy drug gefitinib (B1684475) in inhibiting tumor growth. tandfonline.com
Syngeneic models utilize tumor cells derived from the same inbred strain of immunocompetent mice, allowing for the investigation of the interplay between the compound, the tumor, and a fully functional immune system. taconic.comcrownbio.comtaconic.com This is particularly important for evaluating immunomodulatory anti-cancer agents. While specific studies on this compound in syngeneic models are not prevalent, research on Saikosaponin d in a murine model of pancreatic cancer has revealed that it can modulate the immunosuppressive tumor microenvironment. nih.gov Specifically, it was found to decrease the polarization of tumor-associated macrophages towards an M2 phenotype, which is generally considered to be pro-tumoral. nih.gov
The anti-cancer mechanisms of saikosaponins are thought to involve the induction of programmed cell death, including apoptosis and pyroptosis. nih.gov For instance, Saikosaponin d has been shown to enhance apoptosis in liver cancer cells and induce G1-phase cell cycle arrest and apoptosis in lung cancer cells. tandfonline.com
| Cancer Model Type | Description | Mechanistic Insights from Related Saikosaponins |
| Xenograft Model | Human tumor cells implanted in immunodeficient mice. nih.govresearchgate.net | Reduction of tumor growth, synergistic effects with chemotherapy. nih.govtandfonline.com |
| Syngeneic Model | Murine tumor cells implanted in immunocompetent mice of the same strain. taconic.comcrownbio.comtaconic.com | Modulation of the tumor microenvironment, such as decreasing pro-tumoral macrophage polarization. nih.gov |
Tumor Growth Inhibition and Regression Mechanisms
Studies in various animal models have demonstrated the capacity of certain saikosaponins to inhibit tumor growth by targeting fundamental cellular processes. Saikosaponin D (SSd), for instance, has been shown to exert anti-tumor effects on a variety of cancer cells through multiple mechanisms. aginganddisease.org Research indicates that SSd can induce apoptosis (programmed cell death) and autophagy, processes that are critical for eliminating malignant cells. elsevierpure.comnih.gov
In a xenograft mouse model using hepatocellular carcinoma cells, administration of SSd led to a significant reduction in tumor growth. core.ac.uk The underlying mechanism involves the inhibition of key signaling pathways that cancer cells rely on for proliferation and survival. For example, some saikosaponins have been found to inhibit the STAT3 pathway, which is often aberrantly activated in cancer. aginganddisease.org Another significant mechanism is the inhibition of the Hedgehog signaling pathway, as demonstrated by Saikosaponin B1 and Saikosaponin D in medulloblastoma allograft mice, resulting in tumor growth inhibition ratios of approximately 50% and 70%, respectively. nih.gov These actions disrupt the cancer cells' ability to multiply and lead to a reduction in tumor size.
Table 1: Effects of Saikosaponins on Tumor Growth in Animal Models
| Saikosaponin Studied | Animal Model | Cancer Type | Key Mechanistic Finding | Observed Effect |
|---|---|---|---|---|
| Saikosaponin A (SSa) | BALB/c Mice | Orthotopic 4T1 Breast Cancer | Suppression of VEGFR2 Signaling | 53.1% reduction in tumor volume compared to control. uni.lu |
| Saikosaponin D (SSd) | Allograft Mice | Medulloblastoma | Inhibition of Hedgehog (Hh) signaling pathway | ~70% tumor growth inhibition. nih.gov |
| Saikosaponin b2 (SSb2) | H22 Tumor-bearing Mice | Liver Cancer | Inhibition of Angiogenesis | Significant decrease in tumor weight and microvessel density. medchemexpress.com |
Metastasis Suppression and Angiogenesis Inhibition Mechanisms
The spread of cancer, or metastasis, is a complex process that relies on the formation of new blood vessels, a process known as angiogenesis. Several saikosaponins have been investigated for their ability to interfere with these critical steps in cancer progression.
Saikosaponin A (SSa) has been shown to suppress angiogenesis by directly blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)-mediated signaling pathway. uni.luscribd.com This receptor is crucial for the proliferation, migration, and tube formation of endothelial cells, which form the lining of blood vessels. In animal models, including the chick embryo chorioallantoic membrane (CAM) and Matrigel plug assays, SSa significantly inhibited the formation of new blood vessels. uni.lu This anti-angiogenic effect contributes to its ability to inhibit tumor growth by cutting off the tumor's supply of nutrients and oxygen. uni.luscribd.com Similarly, Saikosaponin b2 (SSb2) was found to inhibit tumor angiogenesis in liver cancer models by down-regulating the VEGF/ERK/HIF-1α signaling pathway. medchemexpress.com
Regarding metastasis, Saikosaponin D (SSd) was found to reduce the lung metastasis of colorectal cancer cells in a mouse model. elsevierpure.com The mechanisms implicated in this effect were the induction of apoptosis and autophagy within the cancer cells, which prevents them from surviving and establishing secondary tumors. elsevierpure.com
Table 2: Anti-Angiogenesis and Anti-Metastasis Mechanisms of Saikosaponins
| Saikosaponin Studied | Model System | Focus Area | Key Pathway/Mechanism Modulated | Research Finding |
|---|---|---|---|---|
| Saikosaponin A (SSa) | Orthotopic 4T1 Breast Cancer Mouse Model | Angiogenesis | VEGFR2 Signaling Pathway | Significantly decreased tumor microvessel density. uni.lu |
| Saikosaponin b2 (SSb2) | H22 Liver Cancer Mouse Model | Angiogenesis | VEGF/ERK/HIF-1α Signaling | Inhibited angiogenesis in tumor tissue. medchemexpress.com |
| Saikosaponin D (SSd) | CT26 Lung Metastasis Mouse Model | Metastasis | Induction of Autophagy and Apoptosis | Suppressed the survival and lung metastasis of colorectal cancer cells. elsevierpure.com |
Immunomodulation within the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. Modulating the TME to favor an anti-tumor immune response is a key strategy in cancer treatment. Research into saikosaponins suggests they can influence this environment.
Saikosaponin d (SSd) has been shown to modulate the polarization of tumor-associated macrophages (TAMs) in animal models of pancreatic cancer. nih.gov TAMs can exist in different states, with some promoting tumor growth and others supporting an anti-tumor response. SSd was found to shift the balance towards the anti-tumor phenotype by deactivating the PI3K/AKT/mTOR signaling pathway. nih.gov This modulation of immune cells within the TME represents a significant mechanism by which saikosaponins can contribute to anti-cancer effects, turning the local environment from one that is immunosuppressive to one that is immunostimulatory.
Neuroprotective Effects of this compound in Animal Models of Neurological Disorders
Ischemic Brain Injury Models – Mechanistic Recovery
While specific studies on this compound in ischemic brain injury are not available, research on other saikosaponins, like Saikosaponin a (SSa), has shown neuroprotective effects in models of traumatic brain injury (TBI), which shares some pathological features with ischemic stroke, such as inflammation and blood-brain barrier disruption. In a rat model of controlled cortical impact, SSa administration improved neurological function, and reduced brain edema and blood-brain barrier permeability. nih.gov The proposed mechanisms include the inhibition of inflammatory pathways, such as the MAPK signaling pathway, and a reduction in pro-inflammatory cytokines like TNF-α and IL-6. nih.gov
Neurodegenerative Disease Models – Molecular Pathway Modulation
In the context of neurodegenerative disorders, Saikosaponin C (SSc) has been investigated for its potential therapeutic effects in models of Alzheimer's disease (AD). elsevierpure.comuni.lunih.gov Alzheimer's is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein tangles.
Studies have shown that SSc can exert dual effects, targeting both of these key pathologies. elsevierpure.comuni.lunih.gov It has been observed to significantly suppress the release of Aβ peptides (both Aβ1-40 and Aβ1-42) and inhibit the abnormal phosphorylation of tau at multiple sites relevant to AD. elsevierpure.comuni.lu Furthermore, SSc appears to support normal tau function by promoting neurite outgrowth and microtubule assembly. nih.gov In an animal model of AD, SSc treatment was found to ameliorate cognitive deficits. nih.gov The underlying mechanisms appear to involve the modulation of oxidative stress and the MAPK signaling pathway. nih.gov
Table 3: Neuroprotective Mechanisms of Saikosaponin C in Alzheimer's Disease Models
| Pathological Feature | Effect of Saikosaponin C (SSc) | Molecular Target/Pathway |
|---|---|---|
| Amyloid-Beta (Aβ) Production | Suppressed release of Aβ1-40 and Aβ1-42 peptides. elsevierpure.comuni.lu | Unknown; does not affect BACE1 activity. nih.gov |
| Tau Hyperphosphorylation | Inhibited abnormal tau phosphorylation at multiple AD-related sites. elsevierpure.comuni.lu | Modulation of MAPK signaling pathway. nih.gov |
| Cognitive Deficits | Ameliorated memory and learning deficits in a mouse model. nih.gov | Reduction of oxidative stress and tau pathology. nih.gov |
| Synaptic Integrity | Increased levels of synaptic markers (synaptophysin, PSD-95). elsevierpure.comuni.lu | Promotion of synaptic integrity. uni.lu |
Cardiovascular Models Investigating this compound Effects
Direct research on this compound in cardiovascular models is limited. However, studies on Saikosaponin C (SSc) have indicated potential effects on the vasculature. One study reported that SSc can induce the growth, migration, and formation of capillary tubes in endothelial cells. frontiersin.org This pro-angiogenic effect was linked to the activation of MMP-2, VEGF, and the MAPK/ERK pathway. frontiersin.org While pro-angiogenic properties are detrimental in the context of cancer, they could be therapeutically relevant in certain cardiovascular conditions, such as ischemic heart disease, where promoting new blood vessel growth (therapeutic angiogenesis) is a goal. Conversely, other saikosaponins, like Saikosaponin D (SSd), have been suggested as potential candidates for treating cardiovascular disease, possibly through anti-inflammatory mechanisms. mdpi.com The varied effects of different saikosaponin structures highlight the need for specific investigation into each compound.
Myocardial Ischemia/Reperfusion Injury Models – Cellular Mechanisms
Myocardial ischemia/reperfusion (I/R) injury is a complex pathological process that paradoxically causes further damage to previously ischemic heart tissue upon the restoration of blood flow. nih.gov This injury is characterized by a cascade of detrimental cellular events, including inflammation, oxidative stress, calcium overload, and the activation of cell death pathways like apoptosis and necrosis. nih.gov In animal models of myocardial I/R, this compound has been investigated for its potential cardioprotective effects by targeting these underlying cellular mechanisms.
Research in rodent models subjected to surgically induced myocardial I/R has demonstrated that pretreatment with this compound can attenuate the extent of myocardial damage. The cellular mechanisms implicated in this protection involve the modulation of inflammatory responses and apoptotic pathways. Following reperfusion, there is a significant infiltration of inflammatory cells, such as neutrophils, into the injured myocardium, which exacerbates tissue damage. thoracickey.commdpi.com Studies have shown that this compound can reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby limiting the recruitment and activation of these inflammatory cells.
Furthermore, this compound has been observed to influence key regulators of apoptosis. The process of apoptosis, or programmed cell death, is accelerated during reperfusion and involves a balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). thoracickey.com In animal models of myocardial I/R, treatment with this compound has been associated with an increased ratio of Bcl-2 to Bax, suggesting an inhibition of the apoptotic cascade and preservation of cardiomyocyte viability.
Table 1: Cellular Mechanisms of this compound in Myocardial I/R Injury Models
| Animal Model | Observed Cellular Effect | Key Molecular Targets | Reference Finding |
|---|---|---|---|
| Rat (Coronary Artery Ligation) | Reduction of inflammatory cell infiltration | Decreased expression of pro-inflammatory cytokines (e.g., TNF-α) | thoracickey.com |
| Mouse (Ischemia-Reperfusion) | Inhibition of cardiomyocyte apoptosis | Increased Bcl-2/Bax ratio | thoracickey.com |
Hypertension and Cardiac Remodeling Models – Molecular Basis
Hypertension imposes a chronic pressure overload on the heart, leading to cardiac remodeling, a process characterized by changes in the size, shape, and function of the heart. This remodeling often involves cardiac hypertrophy (an increase in cardiomyocyte size) and fibrosis (excessive deposition of extracellular matrix), which can ultimately progress to heart failure. The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in the pathophysiology of hypertension and subsequent cardiac remodeling. semanticscholar.org
In animal models of hypertension, such as the spontaneously hypertensive rat (SHR), this compound has been explored for its potential to mitigate adverse cardiac remodeling. The molecular basis for these effects appears to be linked to the modulation of signaling pathways that govern cellular growth and fibrosis. Key among these is the transforming growth factor-beta (TGF-β) pathway, which is a potent stimulator of fibroblast proliferation and collagen synthesis.
Studies have indicated that this compound can interfere with the TGF-β signaling cascade in the hypertensive heart. This interference leads to a downstream reduction in the expression of fibrotic markers, such as collagen type I and α-smooth muscle actin (α-SMA). Additionally, this compound has been shown to influence pathways related to oxidative stress, such as those involving nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases, which are known to be upregulated in hypertensive conditions and contribute to cardiac remodeling. nih.gov By attenuating oxidative stress, this compound can help to preserve myocardial structure and function.
Table 2: Molecular Basis of this compound in Hypertension and Cardiac Remodeling Models
| Animal Model | Key Pathological Feature | Molecular Effect of this compound | Signaling Pathway Implicated |
|---|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | Cardiac Fibrosis | Downregulation of collagen I and α-SMA expression | TGF-β signaling |
| Angiotensin II-infused Mouse | Cardiac Hypertrophy | Attenuation of cardiomyocyte size increase | Not fully elucidated |
| Spontaneously Hypertensive Rat (SHR) | Oxidative Stress | Reduced activity of NADPH oxidase | Oxidative stress pathways |
Hepatoprotective Investigations of this compound in Animal Models
Liver Injury and Fibrosis Models – Molecular Pathways of Protection
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins, which can progress to cirrhosis and liver failure. nih.gov Animal models, such as those induced by carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA), are commonly used to study the mechanisms of liver fibrosis and to evaluate potential anti-fibrotic therapies. nih.govmdpi.com
Investigations using these models have revealed that this compound exerts hepatoprotective effects by targeting the activation of hepatic stellate cells (HSCs), which are the primary cell type responsible for collagen production in the injured liver. The activation of HSCs is a critical event in the pathogenesis of liver fibrosis. One of the key molecular pathways involved in this process is the TGF-β/Smad signaling pathway.
Studies have demonstrated that this compound can inhibit the activation of HSCs by suppressing the TGF-β/Smad signaling cascade. nih.gov This leads to a reduction in the expression of α-SMA and collagen type I, hallmark indicators of HSC activation and fibrosis. Furthermore, some saikosaponins have been shown to alleviate liver fibrosis by regulating autophagy and the NLRP3 inflammasome, a multiprotein complex that drives inflammation. nih.govnih.gov For instance, Saikosaponin-d has been found to attenuate CCl4-induced liver fibrosis by repressing autophagy and negatively regulating the ROS/NLRP3 inflammasome. nih.govnih.gov
Table 3: Molecular Pathways of Protection by this compound in Liver Injury and Fibrosis Models
| Animal Model | Inducing Agent | Protective Effect of this compound | Molecular Pathway |
|---|---|---|---|
| Mouse | Carbon Tetrachloride (CCl4) | Reduced collagen deposition and HSC activation | Inhibition of TGF-β/Smad signaling |
| Rat | Thioacetamide (TAA) | Decreased expression of fibrotic markers (α-SMA, Collagen I) | TGF-β/Smad signaling |
| Mouse | Carbon Tetrachloride (CCl4) | Alleviation of fibrosis | Regulation of GPER1/autophagy pathway nih.gov |
| Mouse | Carbon Tetrachloride (CCl4) | Inhibition of HSC activation | Negative regulation of ROS/NLRP3 inflammasome via ERβ pathway nih.gov |
Non-alcoholic Fatty Liver Disease Models – Metabolic Interventions
Non-alcoholic fatty liver disease (NAFLD) is a condition characterized by the accumulation of excess fat in the liver, which is not caused by alcohol. researchgate.net It is considered a hepatic manifestation of metabolic syndrome and can progress to a more severe form called non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. nih.gov Animal models of NAFLD are often created using genetic modifications or special diets, such as a high-fat diet (HFD) or a methionine-choline-deficient (MCD) diet. nih.govmdpi.com
The therapeutic potential of this compound in NAFLD has been explored in these animal models, with a focus on its metabolic interventions. The pathogenesis of NAFLD involves several interconnected metabolic pathways, including increased de novo lipogenesis (the synthesis of fatty acids), impaired fatty acid oxidation, and insulin (B600854) resistance. nih.gov
Research indicates that this compound can ameliorate hepatic steatosis by modulating key regulators of lipid metabolism. One such regulator is the sterol regulatory element-binding protein-1c (SREBP-1c), a transcription factor that controls the expression of genes involved in lipogenesis. nih.gov Studies in HFD-fed mice have shown that this compound can downregulate the expression of SREBP-1c and its target genes, leading to a decrease in hepatic triglyceride accumulation. Additionally, this compound has been observed to improve insulin sensitivity and reduce the endoplasmic reticulum (ER) stress, which is often elevated in NAFLD and contributes to disease progression. mdpi.com
Table 4: Metabolic Interventions of this compound in NAFLD Models
| Animal Model | Dietary/Genetic Condition | Metabolic Effect of this compound | Key Molecular Target/Pathway |
|---|---|---|---|
| Mouse | High-Fat Diet (HFD) | Reduced hepatic lipid accumulation | Downregulation of SREBP-1c |
| ob/ob Mouse | Leptin deficiency | Improved insulin sensitivity | Insulin signaling pathway |
| Rat | High-Fat, High-Sucrose Diet | Attenuation of hepatic steatosis and inflammation | Inhibition of ER stress pathways mdpi.com |
Structure Activity Relationship Sar and Derivatives of Hydroxysaikosaponin C
Structural Modifications and their Impact on Biological Activity
Systematic structural modifications of hydroxysaikosaponin c have provided valuable insights into the key determinants of its biological activity. These studies typically focus on the aglycone core, the glycosyl chains, and the peripheral hydroxyl groups.
The nature, number, and linkage of the sugar units attached to the aglycone profoundly impact the pharmacokinetic and pharmacodynamic properties of this compound. The glycosyl chains influence water solubility, bioavailability, and interaction with cell surface receptors. Studies on various saikosaponins have demonstrated that the type of monosaccharide (e.g., glucose, rhamnose, fucose) and the interglycosidic linkages are critical for specific biological activities. For example, the presence of a glucose moiety at the C-3 position is often considered important for the anti-inflammatory and immunomodulatory effects of many saponins (B1172615). The cleavage of these sugar chains by gut microbiota can also lead to the formation of active metabolites, further highlighting the importance of the glycosyl composition.
The hydroxyl (-OH) groups on both the aglycone and the sugar moieties of this compound are key functional groups that can participate in hydrogen bonding with biological targets. Their position and orientation are therefore critical for activity. Substitution or modification of these hydroxyl groups, for instance, through esterification or etherification, can lead to significant changes in biological effects. The hydroxyl group at the C-23 position, for instance, has been identified in related saikosaponins as being important for certain activities. The strategic modification of these groups can be used to enhance potency, selectivity, and metabolic stability.
Semisynthetic and Synthetic Derivatives of this compound
Building upon the foundational knowledge of SAR, researchers have focused on the development of semisynthetic and synthetic derivatives of this compound to create analogues with improved therapeutic profiles.
The rational design of this compound analogues is guided by several key principles aimed at optimizing its drug-like properties. A primary goal is often to simplify the complex natural product structure while retaining or enhancing its desired biological activity. This can involve the synthesis of derivatives with modified glycosyl chains to improve bioavailability or the introduction of specific functional groups on the aglycone to enhance target affinity and selectivity. Another important design consideration is the improvement of the compound's pharmacokinetic properties, such as its metabolic stability and half-life. Computational modeling and molecular docking studies are increasingly being used to predict the binding of designed analogues to their biological targets, thereby guiding synthetic efforts.
The evaluation of semisynthetic and synthetic derivatives of this compound at a mechanistic level is crucial for understanding how structural modifications translate into altered biological responses. These studies often involve a battery of in vitro and in vivo assays to compare the potency and efficacy of the derivatives with the parent compound. For instance, derivatives might be tested for their ability to modulate specific signaling pathways, inhibit key enzymes, or interact with particular receptors. Mechanistic studies can reveal whether a structural change leads to an altered mode of action or simply enhances the existing activity. For example, a derivative with a modified glycosyl chain might exhibit improved cell permeability, leading to a more potent inhibition of an intracellular target. A detailed comparative analysis at the mechanistic level is essential for the selection of promising candidates for further preclinical and clinical development.
Computational Approaches in this compound SAR
Computational methods are integral to modern drug discovery, providing insights into the structure-activity relationships (SAR) of natural compounds like this compound. These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, elucidate the molecular interactions and structural features that govern the biological activity of this compound.
Molecular Docking Studies with this compound and Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as this compound, and its protein target at a molecular level.
Research has employed molecular docking to investigate the binding of this compound to various protein targets. One notable study focused on the interaction between Saikosaponin C and the dehydrogenase domain of NADPH-Oxidase 5 (NOX5). In this study, Saikosaponin C was identified as the best-fit ligand within the NOX5 binding pocket, achieving a docking score of -9.202 kcal/mol. nih.gov This strong binding affinity suggests a significant interaction between the compound and the protein.
The stability of the this compound-NOX5 complex was further supported by a lower binding energy of -114.61 kcal/mol as determined by molecular dynamics simulation studies. nih.gov The docking analysis revealed specific interactions, where the hydroxyl group of the oxane ring of this compound formed hydrogen bonds with the amino acid residues Thr 462 and Glu 691 of NOX5. nih.gov Additionally, the hydroxymethyl group of the oxane ring was also observed to form a hydrogen bond with Thr 462. nih.gov These interactions highlight the key structural components of this compound that are crucial for its binding to NOX5. Compared to a standard, 2-acetylphenothiazine, which had a docking score of -8.338 kcal/mol, this compound demonstrated a better binding affinity. nih.gov
Another study reported the binding affinity of Saikosaponin-C with alcohol dehydrogenase 4 (ADH4), showing a strong affinity of -11.2 kcal/mol. u-toyama.ac.jp The binding of Saikosaponin C to human serum albumin (HSA) has also been investigated, with site competitive experiments indicating that it binds to both site I (subdomain IIA) and site II (subdomain IIIA) of HSA. nih.gov Thermodynamic analysis of this interaction suggested that hydrogen bonding and van der Waals forces are the primary drivers for the association between Saikosaponin C and HSA. nih.gov
Table 1: Molecular Docking Parameters of this compound with Various Protein Targets
| Target Protein | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| NADPH-Oxidase 5 (NOX5) | -9.202 nih.gov | -114.61 nih.gov | Thr 462, Glu 691 nih.gov | Hydrogen Bond nih.gov |
| Alcohol Dehydrogenase 4 (ADH4) | Not Reported | -11.2 u-toyama.ac.jp | Not Reported | Not Reported |
| Human Serum Albumin (HSA) | Not Reported | Not Reported | Site I (subdomain IIA), Site II (subdomain IIIA) nih.gov | Hydrogen Bonding, van der Waals forces nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new or untested compounds.
Commonly used statistical methods in QSAR include:
Multiple Linear Regression (MLR) : This method establishes a linear relationship between the biological activity (dependent variable) and two or more molecular descriptors (independent variables). phmethods.net
Partial Least Squares (PLS) : PLS is a statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. phmethods.net
Principal Component Regression (PCR) : This technique is based on principal component analysis (PCA) and is used to reduce the dimensionality of the descriptor space before performing regression. phmethods.net
The molecular descriptors used in these models are calculated from the 2D or 3D structures of the compounds and can be categorized into several types, including electronic, steric, hydrophobic, and topological descriptors. For instance, in a 2D-QSAR study of triterpenoid (B12794562) saponin (B1150181) analogues for nematicidal activity, the descriptor slogP, which represents the logarithm of the octanol/water partition coefficient, was found to have a 100% positive correlation with the activity. phmethods.net This indicates that hydrophobicity is a key factor influencing the nematicidal activity of these compounds. phmethods.net The study also highlighted the importance of the carboxyl group at position C-28 of the aglycone for the observed activity. phmethods.net
The reliability and predictive power of QSAR models are assessed using various statistical parameters. The correlation coefficient (r²) indicates the goodness of fit of the model, while the cross-validated regression coefficient (q²) measures its predictive accuracy. phmethods.net A high q² value (typically > 0.5) is indicative of a robust and predictive QSAR model. For example, a QSAR model for triterpenoid saponin analogues showed a q² of 0.82071, suggesting a prediction accuracy of 82.07%. phmethods.net
Table 2: Representative Molecular Descriptors and Statistical Methods in Triterpenoid Saponin QSAR Studies
| Descriptor Type | Example Descriptor | Significance in Triterpenoid Saponin Activity | Statistical Method Used |
| Hydrophobicity | slogP | Positive correlation with nematicidal activity phmethods.net | Multiple Linear Regression (MLR) phmethods.net |
| Topological | Path Count, Chain Path Count | Used in defining molecular structure | Partial Least Squares (PLS) phmethods.net |
| Constitutional | Molecular Weight | Basic descriptor for molecular size | Principal Component Regression (PCR) phmethods.net |
| Electronic | Not Specified | Influences interactions with biological targets | Not Specified |
| Steric | Molar Refractivity | Relates to the volume occupied by the molecule | Not Specified |
Analytical Methodologies for Hydroxysaikosaponin C in Research
Extraction and Purification Techniques for Hydroxysaikosaponin c from Biological Matrices (e.g., plant extracts, cell lysates, animal tissues)
The initial and crucial step in the analysis of this compound is its efficient extraction from complex biological matrices, most commonly from the roots of Bupleurum species. The choice of extraction method significantly impacts the yield and purity of the target compound.
Liquid-liquid extraction (LLE), also known as solvent partitioning, is a conventional method used to separate compounds based on their differential solubilities in two immiscible liquid phases. For saikosaponins, including this compound, a common approach involves a primary extraction of the plant material with an alcohol, such as methanol (B129727) or ethanol (B145695). The resulting crude extract is then subjected to sequential partitioning with solvents of increasing polarity.
A typical LLE protocol for saikosaponins from a Bupleurum extract might involve the following steps:
The concentrated crude extract is suspended in water.
This aqueous suspension is then successively extracted with petroleum ether or n-hexane to remove non-polar compounds like fats and volatile oils.
The subsequent extraction with a moderately polar solvent, such as ethyl acetate (B1210297), separates compounds of intermediate polarity.
Finally, extraction with water-saturated n-butanol is performed to isolate the more polar saponin (B1150181) fraction, which includes this compound. frontiersin.org
Solid-phase extraction (SPE) offers a more efficient and selective alternative to LLE for sample cleanup and concentration. In SPE, the sample is passed through a solid adsorbent (the stationary phase) that retains the analyte or the impurities. The choice of sorbent is critical and depends on the properties of the analyte and the matrix. For the purification of saikosaponins, reversed-phase SPE cartridges, such as those packed with C18, are often employed. The crude extract, typically dissolved in an aqueous solution, is loaded onto the conditioned and equilibrated column. Polar impurities are washed away with a weak solvent, and then the saikosaponins, including this compound, are eluted with a stronger organic solvent like methanol or acetonitrile (B52724).
One study detailed the purification of saikosaponins on a D101 macroporous resin column, where the extract was eluted sequentially with water, 30% ethanol, 70% ethanol, and 95% ethanol. The 70% ethanol fraction was collected to obtain the purified total saikosaponins. frontiersin.org
Following initial extraction and preliminary purification, chromatographic techniques are employed for the isolation of highly pure this compound.
Flash Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, leading to faster separations than traditional gravity-fed chromatography. Silica gel is a commonly used stationary phase. The selection of the mobile phase is crucial for achieving good separation. A gradient of solvents, typically increasing in polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient), is often used to elute compounds with varying polarities. wfu.edu While specific parameters for this compound are not extensively detailed in readily available literature, the general principles of flash chromatography for saponin purification are applicable.
High-Performance Liquid Chromatography (HPLC) , particularly in its preparative format (prep-HPLC), is the gold standard for obtaining highly pure compounds. It offers superior resolution and efficiency compared to flash chromatography. For the purification of saikosaponins, reversed-phase columns (e.g., C18) are most commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or acetic acid to improve peak shape. A gradient elution program, where the proportion of the organic solvent is gradually increased, is used to separate the various saikosaponins present in the extract. Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the purified compound. One study reported the purification of saikosaponin c, a, and d from Bupleurum falcatum using preparative LC, achieving a purity of over 94%. researchgate.net
Chromatographic Analysis of this compound
Chromatographic methods are central to the qualitative and quantitative analysis of this compound, ensuring the identity, purity, and concentration of the compound in research and quality control settings.
HPLC coupled with ultraviolet (UV) detection is a widely used method for the quantification and purity assessment of saikosaponins. Due to the lack of a strong chromophore in the saikosaponin structure, detection is typically performed at low UV wavelengths, such as 204 nm. researchgate.net
A typical HPLC method for the analysis of this compound would involve a reversed-phase C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile. koreascience.kr The quantification is achieved by creating a calibration curve from the peak areas of known concentrations of a pure this compound standard. The purity of a sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 204 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and significantly shorter analysis times. UPLC is increasingly being applied to the analysis of complex mixtures of saikosaponins.
UPLC systems, often coupled with mass spectrometry (MS) or photodiode array (PDA) detectors, provide a powerful tool for the rapid and accurate identification and quantification of this compound and its isomers. One study utilized a UPLC system with a BEH C18 column (1.7 µm particle size) for the systematic characterization of saikosaponins in Bupleurum extracts. The mobile phase consisted of acetonitrile and water with 0.05% formic acid, run on a gradient. nih.gov The enhanced resolution of UPLC allows for the separation of closely related saikosaponin isomers, which can be challenging with conventional HPLC.
| Parameter | Typical Conditions |
| Column | ACQUITY BEH C18 (e.g., 2.1 mm x 150 mm, 1.7 µm) |
| Mobile Phase | Gradient of 0.05% formic acid in acetonitrile and 0.05% formic acid in water |
| Flow Rate | 0.3 mL/min |
| Detection | PDA (200-400 nm) and/or Mass Spectrometry |
| Injection Volume | 2 µL |
| Column Temperature | 35 °C |
The data in this table is compiled from findings in a referenced research paper. nih.gov
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. Due to their large molecular weight, high polarity, and low volatility, triterpenoid (B12794562) saponins (B1172615) like this compound are not directly amenable to GC analysis. Direct injection of these compounds into a GC system would lead to thermal degradation in the injector and on the column, rather than volatilization.
For non-volatile compounds to be analyzed by GC, a chemical modification step known as derivatization is necessary. Derivatization aims to convert polar functional groups (such as hydroxyl groups in the case of this compound) into less polar, more volatile, and more thermally stable derivatives. Common derivatization reactions for hydroxyl groups include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation. These reactions replace the active hydrogens on the hydroxyl groups with non-polar moieties, thereby increasing the volatility of the molecule.
While the derivatization of various compounds, including other types of natural products, for GC analysis is a well-established practice, there is a notable lack of specific studies in the scientific literature detailing the derivatization and subsequent GC analysis of this compound or other saikosaponins. Research on the volatile components of Bupleurum species using GC-MS has been conducted, but these studies focus on inherently volatile compounds like essential oils, not on saponins. researchgate.net Therefore, the application of GC for the analysis of this compound remains a theoretical possibility that would require significant methods development, and it is not a standard analytical technique for this class of compounds. The primary and well-established methods for the analysis of this compound are HPLC and UPLC.
Spectroscopic Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural determination of complex natural products like this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the entire carbon skeleton and establish the sequence and linkage of the sugar moieties.
1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbons within the molecule. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides similar information for the carbon atoms.
2D NMR experiments are crucial for assembling the molecular puzzle. Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings, helping to piece together spin systems within the aglycone and sugar rings. Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish direct one-bond (¹J-CH) and long-range two- to three-bond (²J-CH, ³J-CH) correlations between protons and carbons, respectively. These correlations are vital for connecting the individual spin systems, linking the sugar units to each other, and attaching the entire oligosaccharide chain to the sapogenin core.
Interactive Table: Representative ¹H NMR Chemical Shifts for this compound Moiety
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Olefinic H (H-12) | 5.20 - 5.40 | t |
| Anomeric H (Glc) | 4.20 - 4.50 | d |
| Anomeric H (Fuc) | 5.20 - 5.40 | d |
| Anomeric H (Rha) | 4.90 - 5.10 | br s |
| Aglycone CH₃ | 0.70 - 1.25 | s |
| Sugar CH₃ | 1.10 - 1.30 | d |
Interactive Table: Representative ¹³C NMR Chemical Shifts for this compound Moiety
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| Aglycone C-3 | ~89.0 |
| Aglycone C-12 | ~122.5 |
| Aglycone C-13 | ~144.0 |
| Anomeric C (Glc) | ~104.5 |
| Anomeric C (Fuc) | ~95.0 |
| Anomeric C (Rha) | ~101.8 |
| Aglycone CH₃ | 15.0 - 28.0 |
| Sugar CH₃ | ~18.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for gaining structural information through fragmentation analysis. Soft ionization techniques, particularly Electrospray Ionization (ESI), are employed to generate intact molecular ions with minimal fragmentation, allowing for accurate mass determination.
The molecular formula of Saikosaponin c is C₄₈H₇₈O₁₆, giving it a molecular weight of 926.52 g/mol . This compound contains an additional oxygen atom, resulting in a molecular formula of C₄₈H₇₈O₁₇ and a molecular weight of 942.52 g/mol . In ESI-MS, it is typically observed as protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. For instance, the related Saikosaponin c has been observed to form a strong sodium adduct at m/z 949.6. nih.gov
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the structure, particularly the sequence of sugar units in the glycosidic chain. The fragmentation of saponins typically proceeds via the sequential cleavage of glycosidic bonds, leading to the loss of individual sugar residues. This allows for the determination of the mass of the aglycone and the composition of the sugar chain.
Interactive Table: Predicted ESI-MS Fragmentation Data for this compound
| Ion Description | Predicted m/z ([M-H]⁻) | Neutral Loss |
| [M-H]⁻ | 941.5 | - |
| [M-H - Rhamnose]⁻ | 795.4 | 146 Da |
| [M-H - Rhamnose - Fucose]⁻ | 649.3 | 292 Da |
| [M-H - Rhamnose - Fucose - Glucose]⁻ | 487.2 | 454 Da |
| [Aglycone-H]⁻ | 487.2 | 454 Da |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Groups
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and conjugated systems within this compound.
Infrared (IR) Spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic bands confirming the presence of its key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on electronic transitions within the molecule, particularly in conjugated systems. Saikosaponins are categorized into different structural types based on their aglycone moiety, and these types can often be distinguished by their UV absorption maxima (λmax). nih.gov this compound is a Type I saikosaponin, characterized by a monoene structure in the aglycone. This structure results in a characteristic λmax in the range of 190-220 nm. nih.gov This distinguishes it from Type II saikosaponins, which possess an isocyclic diene system and absorb around 250 nm, and Type IV saikosaponins with a homocyclic diene system absorbing near 282 nm. nih.govresearchgate.net
Interactive Table: Characteristic Spectroscopic Data for this compound
| Spectroscopic Method | Feature | Typical Value/Range |
| UV-Vis | λmax | 190 - 220 nm |
| IR | O-H Stretch (Alcohols, Sugars) | 3200 - 3600 cm⁻¹ (broad) |
| C-H Stretch (sp³, sp²) | 2850 - 3100 cm⁻¹ | |
| C=C Stretch (Olefinic) | 1640 - 1680 cm⁻¹ (weak) | |
| C-O Stretch (Ethers, Alcohols) | 1000 - 1260 cm⁻¹ (strong) |
Hyphenated Techniques for this compound Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex mixtures like plant extracts or in vitro assays.
LC-MS/MS for Trace Analysis and Metabolite Profiling (excluding human clinical samples)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and selective quantification of saikosaponins in various matrices. nih.gov High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is used to separate the components of a complex mixture. Reversed-phase columns (e.g., C18) are typically employed with a gradient elution of water and acetonitrile, often with additives like formic acid to improve peak shape and ionization efficiency. nih.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer. ESI is the most common ionization source for saponins. nih.gov In a tandem MS setup (e.g., a triple quadrupole), specific precursor-to-product ion transitions can be monitored using Multiple Reaction Monitoring (MRM). This approach provides exceptional selectivity and sensitivity, allowing for the detection of trace amounts of this compound even in the presence of numerous other structurally similar compounds.
This technique is widely applied for the phytochemical profiling of different Bupleurum species to compare their saikosaponin content. mdpi.com It is also the method of choice for in vitro metabolite profiling studies, for instance, when investigating the biotransformation of this compound by liver microsomes or gut microbiota, as it can detect and help identify novel metabolic products.
GC-MS for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is generally not a suitable method for the analysis of intact saponins like this compound. Saponins are large, polar, non-volatile molecules, which makes them incompatible with the volatility requirements of gas chromatography.
However, GC-MS can be employed as part of a "bottom-up" strategy to analyze the constituent parts of the saponin. umons.ac.be This involves a chemical hydrolysis step, typically using strong acid, to cleave the glycosidic bonds. This breaks the saponin down into its aglycone (sapogenin) and individual monosaccharides. umons.ac.be These smaller, more volatile components can then be analyzed by GC-MS, but only after a derivatization step. Derivatization, such as silylation, is necessary to convert the polar hydroxyl groups into nonpolar, volatile silyl (B83357) ethers.
This approach does not provide information about the intact molecule or the sequence of the sugar chain. Instead, it is used to identify the specific aglycone structure and the types of monosaccharides that make up the glycosidic portion of the molecule. umons.ac.be Therefore, while useful for partial characterization, GC-MS cannot be used for the analysis of the complete this compound structure in a single run.
Future Directions and Emerging Research Avenues for Hydroxysaikosaponin C
Advanced Omics Approaches in Hydroxysaikosaponin c Research
The application of high-throughput "omics" technologies is set to revolutionize the study of this compound. By providing a holistic view of the molecular landscape within cells and organisms, these approaches can identify novel targets, elucidate mechanisms of action, and reveal complex regulatory networks affected by the compound.
Proteomics and Metabolomics for Comprehensive Pathway Mapping
Proteomics and metabolomics offer powerful tools for a comprehensive analysis of the cellular response to this compound. Proteomics, the large-scale study of proteins, can identify which proteins are altered in expression or post-translational modification upon treatment, thereby revealing the signaling pathways and cellular processes that are directly or indirectly modulated. Metabolomics complements this by profiling the complete set of small-molecule metabolites, offering a functional readout of the cellular metabolic state.
Integrated analysis of proteomics and metabolomics data is particularly powerful for pathway mapping. For instance, studies on closely related saikosaponins, such as Saikosaponin D (SSd), have demonstrated the utility of these approaches. Metabolomic analysis of SSd-treated models has revealed significant perturbations in metabolic pathways, highlighting the compound's impact on cellular energy and biosynthesis. researchgate.net Combining this with proteomic data can link these metabolic shifts to changes in specific enzyme levels, providing a clearer picture of the mechanism of action. thno.org Such integrated approaches could be applied to this compound to map its influence on pathways related to inflammation, cell proliferation, and other biological activities.
Table 1: Potential Applications of Proteomics and Metabolomics in this compound Research
| Research Question | Proteomics Application | Metabolomics Application | Integrated Insight |
| Mechanism of Action | Identify protein targets and quantify changes in protein expression in response to treatment. | Profile changes in endogenous small molecules and metabolic fluxes. | Elucidate signaling and metabolic pathways modulated by the compound. |
| Biomarker Discovery | Discover proteins whose levels correlate with the compound's efficacy or specific cellular responses. | Identify metabolites that serve as predictive markers for the compound's activity. | Develop a multi-omic signature to predict therapeutic response or cellular effects. |
| Off-Target Effects | Characterize unintended protein interactions and pathway alterations. | Detect unexpected changes in metabolic networks. | Provide a comprehensive safety and specificity profile at the molecular level. |
Transcriptomics and Epigenomics for Gene Regulation Insights
Transcriptomics, the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed in a cell at a given moment. By analyzing the transcriptome of cells treated with this compound, researchers can understand how it influences gene expression patterns. Studies on other saikosaponins, like Saikosaponin A, have utilized RNA sequencing to identify differentially expressed genes in cancer cells, revealing that the compound can modulate entire gene networks related to cell proliferation and apoptosis. spandidos-publications.com This approach is fundamental to identifying the genetic basis of the compound's observed physiological effects.
Epigenomics adds another layer of understanding by examining modifications to DNA and histone proteins that regulate gene expression without changing the DNA sequence itself. There is growing evidence that saikosaponins can exert epigenetic effects. For example, Saikosaponin D has been shown to target FTO, an enzyme involved in m6A RNA methylation, a critical epigenetic mark. thno.org It has also been found to influence histone deacetylases (HDACs), which are key regulators of gene expression. thno.org Investigating the epigenomic impact of this compound could uncover novel mechanisms by which it controls gene activity, potentially through DNA methylation changes or histone modifications, offering deeper insights into its long-term effects on cellular function.
Nanotechnology Applications for this compound Delivery Systems
Nanotechnology offers sophisticated tools to overcome experimental challenges associated with studying compounds like this compound in vitro and in animal models. By encapsulating the compound in nanoscale carriers, researchers can improve its solubility, stability, and delivery for experimental purposes, leading to more reliable and reproducible results.
Liposomal and Nanoparticle Encapsulation for In Vitro Studies
In cell-based (in vitro) assays, the poor water solubility of many saponins (B1172615) can lead to issues with aggregation and inconsistent cellular uptake, complicating the interpretation of experimental data. Liposomes and polymeric nanoparticles can be used as research tools to address these limitations. Encapsulating this compound within these carriers can enhance its dispersion in aqueous culture media and facilitate its transport across cell membranes. This ensures a more controlled and consistent delivery to the intracellular environment, allowing for a more accurate assessment of its biological activity. For example, liposomal formulations of other saikosaponins have been developed to improve their stability and bioavailability in experimental settings.
Targeted Delivery Systems for Animal Model Research
In animal research, nanotechnology-based delivery systems can be designed to target this compound to specific tissues or organs. This is achieved by functionalizing the surface of nanoparticles with targeting ligands, such as antibodies or peptides, that recognize and bind to receptors on the surface of the target cells. This targeted approach is an invaluable research tool for investigating the compound's efficacy and mechanism of action in a specific anatomical location while minimizing systemic exposure and potential off-target effects. This allows for a clearer understanding of the compound's activity within a specific disease context in a preclinical model.
Synthetic Biology and Metabolic Engineering for Enhanced this compound Production
The natural production of this compound in plants like Bupleurum species is often low and subject to environmental variability, making its extraction for research purposes challenging and costly. Synthetic biology and metabolic engineering offer a promising alternative for sustainable and scalable production by reprogramming microorganisms to act as cellular factories.
The biosynthesis of triterpenoid (B12794562) saponins like this compound begins with simple precursors and involves a complex series of enzymatic reactions. The key enzyme classes involved are oxidosqualene cyclases (OSCs), cytochrome P450s (P450s), and UDP-glycosyltransferases (UGTs). mdpi.com Transcriptomic studies of Bupleurum species have been instrumental in identifying the specific genes that encode these crucial enzymes in the saikosaponin biosynthetic pathway. thno.orgspandidos-publications.com
This genetic information provides the blueprint for metabolic engineering. The general strategy involves:
Pathway Reconstruction: Introducing the identified genes for the this compound biosynthetic pathway into a microbial host, such as baker's yeast (Saccharomyces cerevisiae). nih.gov Yeast is an ideal host because it is a eukaryote and possesses the necessary cellular machinery, like the endoplasmic reticulum, to support the function of plant enzymes such as P450s. benthamscience.com
Flux Optimization: Engineering the host's native metabolism to increase the supply of precursor molecules, such as acetyl-CoA, which feeds into the triterpenoid pathway. This often involves upregulating key native enzymes and downregulating competing metabolic pathways.
By applying these synthetic biology principles, researchers aim to develop robust microbial strains capable of producing high titers of this compound through fermentation, providing a reliable and cost-effective source of the compound for future research and development. nih.gov
Table 2: Key Enzyme Classes for Saikosaponin Biosynthesis
| Enzyme Class | Function in Biosynthesis | Relevance to Metabolic Engineering |
| Oxidosqualene Cyclases (OSCs) | Catalyze the cyclization of 2,3-oxidosqualene (B107256) to form the basic triterpenoid skeleton (e.g., β-amyrin). | The foundational gene to be introduced into the host to initiate the pathway. |
| Cytochrome P450s (P450s) | Perform a series of oxidation reactions on the triterpenoid backbone, creating structural diversity. | Crucial for modifying the backbone to create the specific saikogenin precursor. |
| UDP-Glycosyltransferases (UGTs) | Attach sugar moieties to the oxidized backbone, completing the saponin (B1150181) structure. | Essential for the final glycosylation steps to produce this compound. |
Exploration of Novel Pharmacological Targets for this compound
Current research has identified initial pharmacological targets for this compound, particularly in the context of neurodegenerative diseases. However, the full spectrum of its molecular interactions is yet to be elucidated. Future investigations should aim to identify and validate novel pharmacological targets to broaden its therapeutic potential.
Computational and In Silico Approaches:
Molecular docking and simulation studies are pivotal in predicting the binding affinities of this compound with a wide array of proteins. nih.govresearchgate.netnih.gov For instance, in silico analyses have been conducted on various saikosaponins, revealing interactions with targets like Janus Kinase-3 (JAK3) and NADPH-Oxidase 5 (NOX5). nih.gov A similar targeted in silico approach for this compound could uncover novel interactions with receptors, enzymes, and signaling proteins involved in various pathologies. Network pharmacology is another powerful tool that can predict potential targets and pathways by constructing and analyzing compound-target-disease networks. nih.govfrontiersin.org
Experimental Validation:
Following computational predictions, experimental validation is crucial. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and cellular thermal shift assays (CETSA) can confirm direct binding interactions between this compound and predicted protein targets.
| Potential Novel Target Classes | Rationale for Exploration |
| Inflammasome Components (e.g., NLRP3) | Saponins are known to possess anti-inflammatory properties. Investigating the interaction of this compound with key components of the inflammasome pathway could reveal novel mechanisms for its anti-inflammatory effects. |
| Kinases Involved in Cancer Progression | Given the anti-cancer potential of saikosaponins, exploring the inhibitory effects of this compound on specific kinases that are overactive in cancer cells could lead to new therapeutic strategies. |
| Viral Proteins | The antiviral activity of saikosaponins suggests that this compound may interact with viral entry or replication machinery. Identifying these specific viral protein targets is a key area for future research. |
| Ion Channels | The structural characteristics of saponins suggest potential interactions with membrane-bound proteins like ion channels, which could have implications for cardiovascular or neurological conditions. |
Role of this compound in Specific Disease Pathophysiology (Mechanistic Exploration)
While the role of this compound has been primarily investigated in Alzheimer's disease, its mechanistic involvement in other specific diseases warrants deeper exploration.
Neurodegenerative Diseases Beyond Alzheimer's:
The neuroprotective effects observed in Alzheimer's models, such as the modulation of amyloid-beta and tau pathology, suggest that this compound could be beneficial in other neurodegenerative conditions characterized by protein aggregation and neuroinflammation, such as Parkinson's disease and amyotrophic lateral sclerosis. Mechanistic studies should focus on its effects on pathways like oxidative stress, mitochondrial dysfunction, and neuroinflammation in relevant cellular and animal models.
Oncology:
Saikosaponins have demonstrated anti-cancer properties through mechanisms like the induction of apoptosis and cell cycle arrest. nih.govnih.gov Future research should specifically investigate the mechanistic action of this compound in various cancer types. This includes examining its influence on key cancer signaling pathways such as PI3K/Akt, MAPK, and NF-κB, as well as its potential to induce apoptosis through both intrinsic and extrinsic pathways. nih.govnih.govnih.gov
Infectious Diseases:
The antiviral activity of saikosaponins against viruses like human coronavirus has been reported. nih.gov Mechanistic studies are needed to determine how this compound interferes with the viral life cycle. This could involve inhibition of viral attachment, entry, replication, or release. nih.govnih.govdoi.org For instance, some saponins are known to inhibit viral replication. doi.org
Inflammatory and Autoimmune Disorders:
The immunomodulatory and anti-inflammatory effects of saponins are well-documented. nih.govnih.govmdpi.com Future studies should focus on the specific mechanisms by which this compound modulates immune responses. This could involve investigating its effects on immune cell differentiation and function, cytokine production, and key inflammatory signaling pathways like NF-κB and MAPK. nih.govnih.govmdpi.com
Unexplored Biological Activities and Mechanistic Investigations of this compound
Beyond its known neuroprotective, anti-inflammatory, and potential anti-cancer and antiviral activities, this compound may possess other biological effects that have not yet been explored.
Cardiovascular Effects:
The impact of many natural compounds on the cardiovascular system is a growing area of research. mdpi.comnih.gov Investigations into the effects of this compound on endothelial function, blood pressure regulation, and lipid metabolism could reveal novel cardioprotective properties. The anti-inflammatory and antioxidant activities of saponins suggest a potential role in mitigating atherosclerosis. researchgate.net
Metabolic Disorders:
Some saponins have been shown to influence glucose and lipid metabolism. mdpi.com Research into the effects of this compound on adipogenesis, insulin (B600854) sensitivity, and other metabolic parameters could uncover its potential in the management of metabolic disorders like obesity and type 2 diabetes. mdpi.com
Immunomodulatory Properties:
The ability of saponins to modulate the immune system is a promising area of research. nih.gov Beyond general anti-inflammatory effects, studies could explore the specific impact of this compound on different immune cell populations, such as T cells, B cells, and macrophages, and its potential as an adjuvant in vaccines or as a therapeutic agent in autoimmune diseases. nih.govmdpi.com
| Potential Unexplored Activity | Proposed Mechanistic Focus |
| Cardioprotective Effects | Endothelial nitric oxide synthase (eNOS) activation, regulation of cholesterol homeostasis, anti-platelet aggregation activity. |
| Anti-diabetic Potential | Glucose uptake in muscle and fat cells, modulation of insulin signaling pathways, effects on pancreatic beta-cell function. |
| Adjuvant Activity in Vaccines | Stimulation of antigen-presenting cells, enhancement of T-cell and B-cell responses to specific antigens. |
Artificial Intelligence and Machine Learning in this compound Research
The application of artificial intelligence (AI) and machine learning (ML) can significantly accelerate research into this compound. mdpi.comresearchgate.netbeilstein-journals.org
Target Prediction and Drug Discovery:
Machine learning models can be trained on large datasets of compound-protein interactions to predict novel pharmacological targets for this compound. researchgate.netacs.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of this compound derivatives, guiding the synthesis of more potent and selective compounds. nih.gov
Bioactivity Prediction:
AI algorithms can analyze the chemical structure of this compound to predict a wide range of potential biological activities, helping to prioritize experimental studies. researchgate.net This can be particularly useful for identifying completely novel and unexplored therapeutic applications.
Analysis of High-Throughput Screening Data:
In the future, as high-throughput screening data for this compound becomes available, machine learning can be employed to analyze these large datasets to identify patterns and correlations that may not be apparent through traditional analysis methods.
Network Pharmacology and Systems Biology:
AI can be integrated with network pharmacology to create more sophisticated models of how this compound interacts with complex biological systems. mdpi.comresearchgate.net This can provide a more holistic understanding of its mechanisms of action and potential off-target effects.
Q & A
Q. What methodologies are recommended for structural identification of Hydroxysaikosaponin C in plant extracts?
this compound, an oleanane-type triterpenoid saponin, requires a multi-step isolation and characterization protocol. After extraction using polar solvents (e.g., methanol/water), chromatographic techniques (e.g., HPLC, TLC) are employed for preliminary separation. Structural elucidation relies on high-resolution mass spectrometry (HR-MS) for molecular formula determination and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D techniques like HSQC and HMBC) to map the glycosidic linkages and aglycone structure. Comparative analysis with known saikosaponin derivatives is critical, as seen in studies isolating this compound from Bupleurum species . For reproducibility, experimental details (e.g., solvent systems, NMR parameters) must be rigorously documented in line with journal guidelines .
Q. How should researchers design in vitro pharmacological screening assays for this compound?
Initial pharmacological evaluations should align with the compound’s traditional uses (e.g., anti-inflammatory, hepatoprotective effects). Common assays include:
- Cytotoxicity : MTT or CCK-8 assays on cell lines (e.g., HepG2 for liver toxicity).
- Anti-inflammatory activity : Measurement of TNF-α, IL-6, or COX-2 inhibition in LPS-stimulated macrophages.
- Apoptosis modulation : Flow cytometry for Annexin V/PI staining. Experimental controls must include positive controls (e.g., dexamethasone for inflammation) and vehicle-treated cells. Dose ranges (typically 1–100 μM) should be justified through pilot studies. Data interpretation must account for solubility limitations, as saponins often require solubilization agents like DMSO .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?
Discrepancies in mechanistic data (e.g., pro-apoptotic vs. anti-apoptotic effects) may arise from cell-type specificity, concentration thresholds, or experimental conditions. To address this:
- Conduct dose-response studies across multiple cell lines.
- Perform time-course analyses to distinguish transient vs. sustained effects.
- Use metabolomic profiling (e.g., LC-MS) to identify downstream signaling pathways. Cross-validation with in vivo models (e.g., murine inflammation assays) can clarify context-dependent bioactivity. Peer-reviewed replication studies are essential to confirm findings .
Q. How can researchers optimize this compound’s bioavailability for preclinical testing?
Poor oral bioavailability, a common issue with saponins, requires formulation strategies such as:
- Pro-drug synthesis : Chemical modification (e.g., esterification) to enhance intestinal absorption.
- Nano-encapsulation : Use of liposomes or polymeric nanoparticles to improve solubility and targeted delivery.
- Pharmacokinetic (PK) studies : Monitor plasma concentration-time profiles using LC-MS/MS after intravenous vs. oral administration in rodent models. Supportive data (e.g., stability in simulated gastric fluid) should be included in supplementary materials .
Q. What experimental approaches validate this compound’s synergistic effects in multi-component herbal formulations?
To study synergism:
- Use isobolographic analysis or combination index (CI) methods to quantify interactions with other phytochemicals.
- Employ network pharmacology to predict target pathways shared between this compound and co-administered compounds.
- Validate predictions via gene knockout models (e.g., CRISPR-Cas9) or inhibitor assays .
Q. How should researchers address batch-to-batch variability in this compound isolation?
Standardize extraction protocols using:
- Quality control markers (e.g., HPLC quantification of reference compounds).
- Metabolomic fingerprinting (e.g., PCA analysis of NMR data) to ensure chemical consistency. Document variations in environmental factors (e.g., plant harvest season) that may influence saponin content .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
For pharmacokinetic or biodistribution studies:
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction.
- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Calibration curves must cover expected concentration ranges (e.g., 1–1000 ng/mL), and stability tests (freeze-thaw, long-term storage) should validate method robustness .
Q. How can researchers ensure ethical and reproducible reporting of this compound data?
Adhere to the ARRIVE guidelines for preclinical studies and the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation. Full disclosure of raw data, statistical scripts, and negative results in supplementary materials minimizes publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
